(S,R,S)-AHPC-CO-cyclohexane-C2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H44N4O4S |
|---|---|
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[(4-ethylcyclohexanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H44N4O4S/c1-6-20-7-13-23(14-8-20)28(37)34-27(31(3,4)5)30(39)35-17-24(36)15-25(35)29(38)32-16-21-9-11-22(12-10-21)26-19(2)33-18-40-26/h9-12,18,20,23-25,27,36H,6-8,13-17H2,1-5H3,(H,32,38)(H,34,37)/t20?,23?,24-,25+,27-/m1/s1 |
Clave InChI |
YIDMXKNJXYFLIU-OVZIHYIRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-CO-cyclohexane-C2: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-CO-cyclohexane-C2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its mechanism of action, experimental protocols for its application, and quantitative data for related compounds. The core of its function lies in recruiting the VHL E3 ligase to a specific protein of interest (POI), thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. This document serves as a comprehensive resource for researchers leveraging this and similar VHL ligands in their targeted protein degradation research.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a crucial component of a PROTAC. A PROTAC is a heterobifunctional molecule comprising three key parts: a ligand that binds to an E3 ubiquitin ligase (in this case, the (S,R,S)-AHPC moiety for VHL), a ligand that binds to a POI, and a linker that connects these two ligands (here, the -CO-cyclohexane-C2- moiety).
The fundamental mechanism of action involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the VHL E3 ligase and the POI.[1] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the VHL E3 ligase complex.[2][3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][3]
The (S,R,S)-AHPC core is a derivative of the well-characterized VHL ligand VH032.[1] The von Hippel-Lindau protein is the substrate recognition subunit of the Cullin2 RING E3 ligase complex (CRL2^VHL^).[2] In its natural physiological role, VHL recognizes hydroxylated hypoxia-inducible factor-alpha (HIF-α) and targets it for degradation.[3] PROTACs containing (S,R,S)-AHPC effectively hijack this natural process for the degradation of other target proteins.
Below is a diagram illustrating the signaling pathway of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC.
Caption: Catalytic cycle of PROTAC-mediated protein degradation using a VHL ligand.
Quantitative Data
| Compound/PROTAC | Target Protein | Cell Line | Assay Type | Value | Reference |
| (S,R,S)-AHPC (VH032-NH2) | VHL | - | Binding Affinity (IC50) | 196 nM | [4] |
| GMB-475 (uses (S,R,S)-AHPC) | BCR-ABL1 | Ba/F3 | Degradation (IC50) | 1.11 µM | [5] |
| ARV-771 (uses (S,R,S)-AHPC-Me) | BET proteins | Castration-Resistant Prostate Cancer (CRPC) cells | Degradation (DC50) | <1 nM | [6][7] |
| ARD-266 (uses a VHL ligand based on (S,R,S)-AHPC) | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 cells | Degradation (DC50) | 0.2-1 nM | |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat cells | Degradation (DC50) | 77 nM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and validate PROTACs constructed using this compound.
PROTAC Synthesis (Amide Coupling)
This protocol outlines the general synthesis of a PROTAC by coupling a POI ligand containing a primary or secondary amine to the carboxylic acid group of a VHL ligand-linker conjugate.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-CO-cyclohexane-C2: A Technical Guide to its E3 Ligase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the (S,R,S)-AHPC-based E3 ligase ligand, specifically focusing on the "(S,R,S)-AHPC-CO-cyclohexane-C2" conjugate. This document details the core binding principles, quantitative data for the parent compound, comprehensive experimental protocols for measuring binding affinity, and a visualization of the relevant biological pathways.
Introduction to (S,R,S)-AHPC and VHL E3 Ligase
(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a derivative of the natural substrate of VHL, the hydroxylated hypoxia-inducible factor 1-alpha (HIF-1α). By mimicking this natural interaction, (S,R,S)-AHPC can recruit the VHL E3 ligase complex. The molecule "this compound" is a functionalized version of this core ligand, designed for incorporation into Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[3]
The VHL protein is a key component of a Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^), which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[4][5] The primary function of this complex is to recognize, ubiquitinate, and thereby target specific proteins for degradation by the proteasome.[4][6] The recruitment of VHL by ligands like (S,R,S)-AHPC is a critical first step in the mechanism of action for many PROTAC-based therapeutics.[7]
Quantitative Binding Affinity Data
| Ligand | E3 Ligase | Binding Affinity (K_d_) | Assay Method |
| (S,R,S)-AHPC (VH032) | VHL | 185 nM | Isothermal Titration Calorimetry (ITC) |
Note: The addition of the cyclohexane-C2 linker may slightly alter the binding affinity, and specific experimental determination for the exact conjugate is recommended for precise applications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL-mediated degradation pathway and a general workflow for assessing the binding affinity of a VHL ligand.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity of "this compound" to the VHL E3 ligase complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[8]
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (K_d_) of the ligand for the VHL complex.
Materials:
-
Recombinant VHL complex (VHL/Elongin B/Elongin C)
-
This compound ligand
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Immobilization of VHL Complex:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the VHL complex (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate excess reactive groups with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the this compound ligand in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the ligand solutions over the immobilized VHL surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Perform a regeneration step between each ligand injection to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).[9]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10]
Objective: To determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ligand-VHL interaction.
Materials:
-
Highly purified and concentrated VHL complex and ligand
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze both the VHL complex and the ligand extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the VHL complex (e.g., 10-20 µM).
-
Load the injection syringe with the this compound ligand (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d_, n, and ΔH.[11] The change in entropy (ΔS) can be calculated from the Gibbs free energy equation.
-
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the displacement of a fluorescently labeled ligand from the protein by a test compound.[12]
Objective: To determine the inhibitory concentration (IC50) of the ligand and subsequently calculate the inhibition constant (K_i_).
Materials:
-
Recombinant VHL complex
-
This compound ligand
-
Fluorescently labeled VHL ligand (tracer, e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL inhibitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the this compound ligand.
-
In a microplate, add the VHL complex, the fluorescent tracer, and the serially diluted test ligand.
-
Include controls for no-protein (tracer only) and no-competitor (VHL and tracer).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The K_i_ can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the K_d_ of the fluorescent tracer.[13]
-
Conclusion
The (S,R,S)-AHPC core is a validated high-affinity ligand for the VHL E3 ligase, making "this compound" a valuable component for the development of potent PROTAC degraders. The experimental protocols outlined in this guide provide robust methods for characterizing the binding affinity of this and similar molecules. A thorough understanding of the binding kinetics and thermodynamics is crucial for the rational design and optimization of effective protein degraders for therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide on (S,R,S)-AHPC-CO-cyclohexane-C2 VHL Ligand for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-CO-cyclohexane-C2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, for its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in the broader context of targeted protein degradation, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of associated pathways and workflows.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.
The this compound is a key building block in the synthesis of VHL-recruiting PROTACs. It comprises the (S,R,S)-AHPC (also known as VH032-NH2) core, a potent ligand for the VHL E3 ligase, conjugated to a cyclohexane-C2 linker. This pre-functionalized conjugate simplifies the synthesis of PROTACs by providing a reactive handle for the attachment of a POI ligand. The (S,R,S) stereochemistry is crucial for its high-affinity binding to VHL. This ligand-linker has been instrumental in the development of degraders for various targets, including the chromatin remodeling proteins SMARCA2 and SMARCA4.
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs incorporating the (S,R,S)-AHPC moiety function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, and Cullin 2). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in another catalytic cycle of degradation.
The Role of (S,R,S)-AHPC-CO-cyclohexane-C2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves to recruit an E3 ubiquitin ligase to the target protein. This guide provides an in-depth technical overview of (S,R,S)-AHPC-CO-cyclohexane-C2, an E3 ligase ligand-linker conjugate designed for the development of potent and specific VHL-recruiting PROTACs.
This compound is a chemical entity that incorporates a derivative of (S,R,S)-AHPC, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a cyclohexane-containing linker.[2][3] This conjugate functions as a foundational building block for the synthesis of PROTACs, enabling the linkage of the VHL E3 ligase to a "warhead" that binds a specific protein of interest. The resulting ternary complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Core Concepts in this compound-Mediated Protein Degradation
The mechanism of action for PROTACs synthesized from this compound follows a catalytic cycle. The PROTAC first binds to both the VHL E3 ligase and the target protein, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC is released to engage another target protein molecule.
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.
Quantitative Data Analysis
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Characteristics |
| Representative PROTAC 1 | BRD4 | HeLa | <100 | >90 | PEG-based linker |
| Representative PROTAC 2 | Androgen Receptor | LNCaP | 17.2 (µM) | ~60 | Sulfonyl Fluoride-based linker |
| Representative PROTAC 3 | p38α | MDA-MB-231 | ~210 | ~91 | PEG-based linker |
| Representative PROTAC 4 | SMARCA2 | PC3 | 2.58 | 94 | N-oxo-amide containing linker |
Note: The data presented in this table is for illustrative purposes and is derived from PROTACs with different AHPC-based linkers. The performance of a PROTAC with the this compound linker would require specific experimental validation.
Signaling Pathways
PROTACs derived from this compound function by hijacking the VHL E3 ligase. The native role of VHL is to regulate various signaling pathways, primarily through the degradation of specific substrate proteins. Understanding these pathways is crucial for predicting the potential on- and off-target effects of VHL-recruiting PROTACs.
VHL-Mediated Degradation of HIF-1α
The von Hippel-Lindau tumor suppressor protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation in the presence of oxygen. This process is central to the cellular response to changes in oxygen availability.
VHL-Mediated Regulation of TGF-β Signaling
Recent studies have indicated that pVHL can also regulate the Transforming Growth Factor-β (TGF-β) signaling pathway by mediating the degradation of SMAD3, a key signal transducer in this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs developed from this compound.
PROTAC Synthesis (General Amide Coupling Protocol)
This protocol describes a general method for the synthesis of a PROTAC by coupling an amine-containing "warhead" (ligand for the protein of interest) to an acid-functionalized linker, which would be the derivative of this compound.
Materials:
-
This compound derivative with a terminal carboxylic acid
-
Amine-functionalized warhead
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine-functionalized warhead (1.0 equivalent) in the anhydrous solvent.
-
Add the this compound derivative with a terminal carboxylic acid (1.1 equivalents) to the solution.
-
Add the organic base (3.0 equivalents) to the reaction mixture.
-
Finally, add the coupling agent (1.2 equivalents) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blot for Target Protein Degradation
This protocol details the steps to quantify the levels of a target protein following treatment with a PROTAC.
Materials:
-
Relevant cell line expressing the target protein
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-VHL).
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized from this compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against VHL for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against the target protein and VHL for Western blot
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the target protein. Treat the cells with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VHL antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein and VHL. The detection of the target protein in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Experimental and Logical Workflows
The development and evaluation of a PROTAC derived from this compound follows a logical progression of experiments.
Conclusion
This compound represents a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its structure is designed to facilitate the assembly of these powerful molecules for targeted protein degradation. While specific degradation data for PROTACs incorporating this exact linker conjugate remains to be published, the principles and protocols outlined in this guide provide a robust framework for its application in drug discovery and chemical biology. The rational design of PROTACs, leveraging well-characterized E3 ligase ligand-linker conjugates like this compound, will continue to drive the development of novel therapeutics for a wide range of diseases. Further research into the impact of the cyclohexane (B81311) moiety on the physicochemical properties and ternary complex formation of the resulting PROTACs will be crucial in fully realizing its potential.
References
An In-depth Technical Guide on the Physicochemical Properties of (S,R,S)-AHPC-CO-cyclohexane-C2
For Researchers, Scientists, and Drug Development Professionals
Document ID: VRTX-TGS-20251207-001 Version: 1.0 Prepared for: Internal Research & Development Division
Executive Summary
This document provides a comprehensive overview of the known physicochemical properties of (S,R,S)-AHPC-CO-cyclohexane-C2, an E3 ligase ligand-linker conjugate. This molecule is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation.[1][2] The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical identity, physical characteristics, and solubility. Detailed experimental protocols for the determination of key properties are also included to ensure reproducibility and standardization of methods across research teams.
This compound functions by incorporating a ligand for an E3 ubiquitin ligase, connected via a linker, intended for conjugation to a target protein ligand.[1][3] This tripartite structure is fundamental to the PROTAC mechanism, which hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[3] This guide summarizes the available quantitative data, outlines methodologies for its characterization, and provides visual representations of its mechanism and experimental workflows.
Physicochemical Properties
The following tables summarize the core physicochemical data for this compound.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | Not Publicly Available | - |
| Synonyms | E3 ligase ligand-linker conjugate | [1][2] |
| Molecular Formula | C₃₀H₄₈N₄O₅S | Vendor Data |
| Molecular Weight | 568.77 g/mol | [2][4] |
| CAS Number | Not Publicly Available | - |
Physical and Chemical Properties
Quantitative experimental data for the following properties are not publicly available and should be determined empirically.
| Property | Value | Method Reference |
| Melting Point (°C) | Data Not Available | Section 4.2 |
| Boiling Point (°C) | Data Not Available | - |
| pKa | Data Not Available | Section 4.3 |
| LogP (Octanol/Water) | Data Not Available | Section 4.4 |
| Appearance | Data Not Available | - |
| Hygroscopicity | Data Not Available | - |
| Thermal Stability | Data Not Available | - |
Solubility Profile
Solubility is a critical parameter for in vitro and in vivo applications. The following table provides a summary of solubility in common laboratory solvents. These values are based on general protocols for similar E3 ligase ligand-linker conjugates and should be confirmed experimentally.[5][6][7]
| Solvent System | Solubility (mg/mL) | Observations | Method Reference |
| DMSO | ≥ 2.0 | Clear solution | Section 4.1 |
| Ethanol | Data Not Available | - | Section 4.1 |
| PBS (pH 7.4) | Data Not Available | - | Section 4.1 |
| 10% DMSO / 90% Corn Oil | ≥ 2.0 | Clear solution | Section 4.1 |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.0 | Clear solution | Section 4.1 |
Mechanism of Action: Role in PROTAC Function
This compound is a precursor component for synthesizing PROTACs. It provides the E3 ligase-binding moiety and the linker. The general mechanism for a PROTAC synthesized from this conjugate is illustrated below. The PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL). This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for characterizing the physicochemical properties of this compound.
Protocol: Determination of Aqueous and Formulation Solubility
This protocol outlines the shake-flask method for determining the solubility of the compound in various solvent systems.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5 mg) to a 1.5 mL glass vial.
-
Solvent Addition: Add a known volume (e.g., 500 µL) of the desired solvent system (e.g., DMSO, PBS pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.
-
Calculation: Determine the solubility in mg/mL based on the measured concentration and dilution factor.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to seal.
-
Instrument Setup: Place the sample pan and a reference pan (empty, sealed) into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere, typically from 25°C to a temperature above the expected melting point (e.g., 300°C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), measuring the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) of the resulting titration curve.
Protocol: LogP Determination by Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and water, mutually saturated by shaking together for 24 hours and then allowing the layers to separate.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase. Shake the mixture vigorously for 1 hour to allow the compound to partition between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the layers.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Logical Relationships
The utility of this compound is defined by its role as a structural component in a PROTAC. The logical relationship between its constituent parts is crucial for its function.
Caption: Structural components and functional logic of a PROTAC.
References
(S,R,S)-AHPC-CO-cyclohexane-C2: A Technical Guide to its Putative Synthesis and Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypothesized discovery and synthesis of (S,R,S)-AHPC-CO-cyclohexane-C2, an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). Due to the specific nature of this compound as a likely synthetic intermediate, this document is based on established principles of PROTAC technology, the known synthesis of its core components, and data from closely related analogues.
Introduction to (S,R,S)-AHPC and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own machinery to induce their degradation.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[1][3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4] The core component, (S,R,S)-AHPC (short for (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide), is a potent and well-characterized VHL ligand.[5][6][7] The molecule "this compound" described herein is a derivative of this VHL ligand, functionalized with a cyclohexane-containing linker, priming it for conjugation to a target protein ligand to form a complete PROTAC.
Physicochemical and Biological Properties
While specific experimental data for "this compound" is not publicly available, the properties of closely related (S,R,S)-AHPC-linker conjugates can provide valuable insights. The data presented below is a compilation from analogues to serve as a reference.
Table 1: Physicochemical Properties of Representative (S,R,S)-AHPC Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (S,R,S)-AHPC-Me | C23H31N4O2S+ | 443.58 | 1948273-01-5 |
| (S,R,S)-AHPC-Boc | C27H38N4O5S | 530.68 | 1448189-98-7 |
| (S,R,S)-AHPC-C2-NH2 | C25H37N5O3S | 487.66 | Not Available |
Table 2: Solubility Data for Representative (S,R,S)-AHPC Derivatives
| Compound Name | Solvent | Solubility | Protocol |
| (S,R,S)-AHPC-Me hydrochloride | DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.08 mg/mL | Sequential addition of solvents |
| (S,R,S)-AHPC-Me hydrochloride | DMSO / Corn Oil (10:90) | ≥ 2.08 mg/mL | Sequential addition of solvents |
| (S,R,S)-AHPC-Boc | DMSO | 100 mg/mL (with sonication) | Direct dissolution |
| (S,R,S)-AHPC-Boc | DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.5 mg/mL | Sequential addition of solvents |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be logically divided into two main stages: the synthesis of the (S,R,S)-AHPC core and the subsequent coupling of the linker.
Synthesis of the (S,R,S)-AHPC Core
The synthesis of the VHL ligand (S,R,S)-AHPC is a multi-step process that has been well-documented in the scientific literature. A representative, high-yield five-step route has been developed for its preparation in multigram quantities. This process typically involves the coupling of key building blocks, including a protected hydroxyproline (B1673980) derivative, a substituted thiazole (B1198619) moiety, and a tert-leucine derivative, followed by deprotection steps.
Linker Coupling Methodology
The "CO-cyclohexane-C2" portion of the name suggests a linker containing a cyclohexane (B81311) ring and a two-carbon chain, likely terminating in a reactive group for amide bond formation (e.g., a carboxylic acid or an activated ester). The final step in the synthesis of the title compound would involve the coupling of this linker to the free amine of the (S,R,S)-AHPC core.
Protocol: Amide Coupling of Linker to (S,R,S)-AHPC Core
-
Reagents and Materials:
-
(S,R,S)-AHPC (free amine)
-
Cyclohexane-C2-carboxylic acid (or its activated ester)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
-
-
Procedure:
-
Dissolve (S,R,S)-AHPC (1 equivalent) and the cyclohexane-C2-carboxylic acid linker (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (e.g., DIPEA, 3 equivalents) to the reaction mixture and stir for 5-10 minutes.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired this compound.
-
Mechanism of Action and Signaling Pathway
The functional role of this compound is to serve as a component of a larger PROTAC molecule. The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC (connected via the cyclohexane linker) binds to a target protein. This brings the target protein into close proximity with the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the mechanism of action. The PROTAC, containing the (S,R,S)-AHPC moiety, facilitates the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase. This proximity allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI, leading to a polyubiquitin (B1169507) chain. This chain is then recognized by the 26S proteasome, which degrades the target protein into smaller peptides.
Experimental and Synthetic Workflow
The development of a PROTAC utilizing this compound follows a logical workflow from synthesis to biological evaluation.
Caption: General workflow for PROTAC development.
This workflow begins with the parallel synthesis of the core components: the (S,R,S)-AHPC VHL ligand, the specific linker, and the ligand for the protein of interest. These are then coupled to form the final PROTAC molecule. Following synthesis, the compound undergoes rigorous purification and characterization. The biological activity is then assessed through a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency (DC50), and selectivity, culminating in preclinical in vivo studies.
Conclusion
This compound represents a key building block in the modular design of VHL-based PROTACs. Its synthesis, while not explicitly detailed in the literature, can be confidently predicted based on established chemical methodologies for the synthesis of the (S,R,S)-AHPC core and standard linker coupling techniques. As a component of a PROTAC, it plays a critical role in hijacking the ubiquitin-proteasome system to achieve targeted protein degradation, a powerful strategy with significant potential in modern drug discovery. This guide provides a foundational understanding for researchers and scientists working to design and develop the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. a2bchem.com [a2bchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Stereochemistry and Function of (S,R,S)-AHPC-CO-cyclohexane-C2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry, synthesis, and biological function of (S,R,S)-AHPC-CO-cyclohexane-C2, a pivotal E3 ligase ligand-linker conjugate. This molecule is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation.
Core Concepts: Structure and Stereochemistry
This compound is a specialized chemical entity designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structure is comprised of two key components: the (S,R,S)-AHPC core, which serves as the VHL ligand, and a cyclohexane-C2 linker. The precise stereochemistry of the AHPC core is critical for its biological activity.
The canonical SMILES representation of this compound is: CC[C@@H]1CC--INVALID-LINK--C(N--INVALID-LINK--(C)C)C(N2--INVALID-LINK--O)C(NCC3=CC=C(C4=C(N=CS4)C)C=C3)=O)=O)=O[1]. This structure reveals the specific spatial arrangement of atoms that allows for high-affinity binding to the VHL protein.
Quantitative Data Summary
The efficacy of (S,R,S)-AHPC-based PROTACs is underpinned by the binding affinity of the AHPC ligand to the VHL E3 ligase and the subsequent degradation of the target protein. The following tables summarize key quantitative metrics for the AHPC core and representative AHPC-based PROTACs.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC (VH032-NH2) | Varies (nanomolar range) | Varies (nanomolar to low micromolar) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[2] |
| Other VHL Ligands | Varies | Varies | ITC, SPR, FP[2] |
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line |
| ARV-771 | BET Proteins | <1 nM | >90% | Castration-Resistant Prostate Cancer (CRPC) cells[3] |
| AHPC(Me)-C6-NH2 | FBXO22 | 77 nM | 99% | Jurkat cells[4] |
| GP262 | PI3K/mTOR | Varies | Varies | MDA-MB-231 cells[5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of (S,R,S)-AHPC-based PROTACs. Below are representative protocols for key experimental procedures.
Synthesis of an (S,R,S)-AHPC-Linker Conjugate
This protocol outlines a general method for coupling the (S,R,S)-AHPC core to a linker with a terminal reactive group, such as a carboxylic acid, which can then be conjugated to a ligand for a protein of interest (POI).
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Linker with a terminal amine and a protected functional group (e.g., Boc-protected carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the Linker: Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in DMF. Add HATU, HOBt, and DIPEA to the solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. Upon completion, purify the product by flash column chromatography.[6]
-
Deprotection of the Functional Group: Dissolve the purified conjugate in a solution of TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final AHPC-linker. Confirm the product identity and purity by NMR and LC-MS.[6]
Evaluation of Protein Degradation by Western Blot
Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the lysate and clear it by centrifugation.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[6][7]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control. Wash and incubate with an HRP-conjugated secondary antibody.[6][7]
-
Detection and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.[7]
Visualizing the Molecular Logic: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with (S,R,S)-AHPC-based PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
References
Navigating the Uncharted Territory of (S,R,S)-AHPC-CO-cyclohexane-C2 Safety and Toxicity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-AHPC-CO-cyclohexane-C2 is a chemical entity recognized as an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] It is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation.[7][8][9] As of the current date, a comprehensive and specific safety and toxicity profile for this compound is not publicly available in peer-reviewed literature or regulatory documents. This guide, therefore, aims to provide a foundational understanding of the potential safety and toxicity considerations for this molecule by examining the broader classes of compounds to which it belongs: VHL ligands and PROTACs. The content herein is intended to guide researchers in designing appropriate safety and toxicology studies for novel molecules based on this scaffold.
Introduction to this compound and its Role in PROTACs
This compound is a key building block in the rapidly advancing field of targeted protein degradation. Its structure comprises a VHL ligand connected to a linker, which can be further conjugated to a ligand for a target protein of interest. The resulting heterobifunctional molecule, a PROTAC, acts as a molecular bridge, bringing the target protein into proximity with the VHL E3 ligase complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The safety and toxicity profile of a PROTAC is complex and can be influenced by three main components: the target protein ligand, the E3 ligase ligand, and the linker. Therefore, understanding the potential toxicities associated with the VHL ligand component is a critical first step in evaluating the safety of any PROTAC derived from this compound.
General Safety and Toxicity Considerations for VHL-based PROTACs
The toxicological evaluation of VHL-based PROTACs is an evolving area of research. Potential safety concerns can be broadly categorized as on-target, off-target, and off-ligand toxicities.
On-Target Toxicity: This refers to adverse effects resulting from the intended degradation of the target protein. If the target protein has essential functions in normal tissues, its degradation can lead to toxicity. The therapeutic window of a PROTAC is therefore dependent on the differential importance of the target protein in cancerous versus healthy cells.
Off-Target Toxicity (Target Ligand-Mediated): The ligand for the target protein may bind to other proteins with similar binding domains, leading to their unintended degradation and subsequent toxicity.
Off-Target Toxicity (VHL Ligand-Mediated): The VHL ligand itself could theoretically have off-target effects. However, VHL is a component of a well-studied E3 ligase complex, and the ligands are designed to bind to a specific pocket on the VHL protein. The primary concern with the VHL ligand is more likely related to the consequences of its engagement with the VHL E3 ligase machinery.
Off-Ligand/Systemic Toxicity: This category includes toxicities not directly related to the protein-degrading activity of the PROTAC. These can include immunogenicity, metabolic liabilities, and general cytotoxicity of the PROTAC molecule itself.
Insights from Related Classes of Molecules: IAP Inhibitors and Smac Mimetics
While not directly analogous, the safety profiles of other classes of drugs that modulate protein stability and apoptosis, such as Inhibitor of Apoptosis Proteins (IAPs) inhibitors and Smac mimetics, can offer valuable insights.
IAPs are a family of proteins that block apoptosis.[10][11] Smac mimetics are small molecules that antagonize IAPs, thereby promoting cancer cell death.[12][13][14] Clinical studies of some Smac mimetics have shown them to be generally well-tolerated, with common adverse events including fatigue, nausea, and vomiting.[13][14] However, a key consideration is their potential to induce cytokine release, which can lead to systemic inflammatory responses.[12] This highlights the importance of monitoring for cytokine-related toxicities when developing molecules that modulate protein degradation and cell death pathways.
IAP inhibitors have shown favorable safety profiles in some clinical studies, being less toxic to normal cells compared to traditional chemotherapy.[10] However, the potential for toxicity remains a challenge in their clinical development, emphasizing the need for a therapeutic window that selectively targets cancer cells.[15]
Proposed Experimental Protocols for Safety and Toxicity Assessment
Given the lack of specific data for this compound, the following is a generalized set of experimental protocols that would be essential for characterizing its safety and toxicity profile, as well as that of any derived PROTAC.
Table 1: Proposed In Vitro and In Vivo Safety and Toxicity Assays
| Assay Type | Specific Assays | Purpose |
| In Vitro Cytotoxicity | MTT/XTT assays in a panel of cancer and normal cell lines | To determine the general cytotoxic potential and the therapeutic window. |
| In Vitro Genotoxicity | Ames test, in vitro micronucleus assay, chromosomal aberration assay | To assess the potential for DNA damage and mutagenesis. |
| In Vitro Safety Pharmacology | hERG channel assay, panel of receptor binding assays | To identify potential off-target effects on critical physiological pathways. |
| In Vivo Acute Toxicity | Single ascending dose studies in two rodent species (e.g., mouse, rat) | To determine the maximum tolerated dose (MTD) and identify acute toxicities. |
| In Vivo Repeat-Dose Toxicity | 14-day and/or 28-day studies in two species (rodent and non-rodent) | To evaluate the toxicological effects of repeated exposure and identify target organs of toxicity. |
| Pharmacokinetics (PK) and ADME | Studies in rodent and non-rodent species | To understand the absorption, distribution, metabolism, and excretion of the compound. |
Visualizing the Mechanism of Action
To provide context for the function of this compound, the following diagram illustrates the general mechanism of action of a PROTAC molecule.
Caption: General mechanism of action of a PROTAC utilizing a VHL ligand.
Conclusion and Future Directions
While a specific safety and toxicity profile for this compound is not yet established, its role as a VHL ligand-linker conjugate places it at the forefront of targeted protein degradation technology. The safety assessment of any PROTAC derived from this molecule must be comprehensive, considering on-target, off-target, and systemic toxicities. The general framework provided in this guide, drawing on the broader understanding of PROTACs and related compounds, serves as a starting point for the rigorous preclinical safety evaluation required for these novel therapeutic agents. Future research, including detailed in vitro and in vivo studies, is imperative to fully characterize the safety and toxicity profile of this compound and its derivatives, ultimately paving the way for their potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | E3泛素连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comprehensive molecular characterization of inhibitors of apoptosis proteins (IAPs) for therapeutic targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mail.neoplasiaresearch.com [mail.neoplasiaresearch.com]
- 12. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 14. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-CO-cyclohexane-C2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-cyclohexane-C2 is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a linker, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. This document provides detailed protocols for the application of PROTACs synthesized using this compound in cell culture, with a focus on the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4, which are key targets in cancer therapy.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful approach to reduce the levels of disease-causing proteins.
Application Notes and Protocols for (S,R,S)-AHPC-CO-cyclohexane-C2 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-cyclohexane-C2 is a key chemical building block used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule functions as an E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6][7] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][8]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in the context of a Western blot experiment. As this compound is a precursor for PROTAC synthesis, this guide will focus on the evaluation of a hypothetical PROTAC synthesized from this building block, targeting the Bromodomain-containing protein 4 (BRD4), a well-established target for VHL-based PROTACs.[9]
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound will consist of three key components: the (S,R,S)-AHPC moiety that binds to the VHL E3 ligase, a linker region derived from the cyclohexane-C2 portion, and a "warhead" ligand that specifically binds to the target protein (e.g., BRD4). Once the PROTAC enters the cell, it facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1][3][9][10]
Caption: Signaling pathway of PROTAC-mediated target protein degradation.
Experimental Protocol: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the efficacy of a PROTAC, synthesized using this compound, in degrading a target protein (e.g., BRD4) in a cell-based assay.
Materials and Reagents:
-
Cell Line: A human cell line expressing the target protein (e.g., HeLa or MDA-MB-231 for BRD4).
-
PROTAC Compound: A PROTAC synthesized using this compound with a warhead for the target protein, dissolved in DMSO.
-
Vehicle Control: DMSO.
-
Negative Control: (Optional) An inactive epimer of the PROTAC or a VHL ligand alone.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Target Protein (e.g., anti-BRD4).
-
Mouse anti-Loading Control (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range to test for a new PROTAC would be from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to new, clean tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
To the normalized lysates, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Following the detection of the target protein, the membrane can be stripped and re-probed with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format to allow for easy comparison of the PROTAC's efficacy at different concentrations and time points.
Table 1: Dose-Dependent Degradation of Target Protein (e.g., BRD4)
| PROTAC Concentration | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.95 | 5% |
| 10 nM | 0.70 | 30% |
| 100 nM | 0.35 | 65% |
| 1 µM | 0.10 | 90% |
| 10 µM | 0.08 | 92% |
Table 2: Time-Dependent Degradation of Target Protein (e.g., BRD4) at a Fixed PROTAC Concentration (e.g., 100 nM)
| Incubation Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 | 1.00 | 0% |
| 2 | 0.80 | 20% |
| 4 | 0.60 | 40% |
| 8 | 0.30 | 70% |
| 16 | 0.15 | 85% |
| 24 | 0.12 | 88% |
Note: The data presented in these tables are illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The successful application of these PROTACs in research and drug development relies on robust methods for evaluating their efficacy. The detailed Western blot protocol provided here offers a standardized approach to quantify the degradation of a target protein, enabling the determination of key parameters such as DC50 (the concentration at which 50% of the protein is degraded) and the kinetics of degradation. This information is crucial for the optimization of PROTAC molecules and for understanding their biological activity. For reliable and reproducible quantitative Western blot data, it is essential to adhere to best practices, including proper loading controls and ensuring that the analysis is performed within the linear range of detection.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for (S,R,S)-AHPC-CO-cyclohexane-C2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-cyclohexane-C2 is a chemical moiety that functions as an E3 ligase ligand-linker conjugate. Its primary application in oncology research is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to selectively degrade target proteins by hijacking the cell's natural ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of this compound and its analogs in the development of PROTACs for cancer research, with a specific focus on targeting the chromatin remodelers SMARCA2 and SMARCA4.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When a PROTAC incorporating this compound is introduced into cells, it forms a ternary complex with the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Application in Oncology: Targeting SMARCA2/4
A key application of PROTACs synthesized with (S,R,S)-AHPC-based linkers is the degradation of SMARCA2 and SMARCA4, the catalytic subunits of the SWI/SNF chromatin remodeling complex. In certain cancers with mutations in the SMARCA4 gene, the cells become dependent on the paralog protein SMARCA2 for survival. This creates a synthetic lethal vulnerability. PROTACs that can selectively degrade SMARCA2 are therefore a promising therapeutic strategy for these SMARCA4-deficient cancers.
While direct quantitative data for a PROTAC synthesized with the exact this compound linker is not publicly available, extensive research has been conducted on structurally similar PROTACs. For instance, PROTAC SMARCA2/4-degrader-14 is synthesized using (S,R,S)-AHPC-CO-C-cyclohexane. Furthermore, the development of selective SMARCA2 degraders like ACBI2, which utilizes a VHL ligand, provides valuable insights and data. The following sections will present data and protocols based on these closely related and representative compounds.
Data Presentation
The efficacy of PROTACs is typically quantified by their ability to degrade the target protein (DC50 and Dmax) and their effect on cancer cell viability (GI50 or IC50). Below is a summary of reported data for representative SMARCA2/4 targeting PROTACs.
| PROTAC Name | Target(s) | Cell Line | DC50 (Degradation) | Dmax (Degradation) | GI50/IC50 (Cell Viability) | Reference |
| ACBI2 | SMARCA2 (selective) | RKO | SMARCA2: 1 nM, SMARCA4: 32 nM | >90% for SMARCA2 | Not specified | [1] |
| A947 | SMARCA2 (selective) | SW1573 | SMARCA2: 39 pM, SMARCA4: 1.1 nM | SMARCA2: 96%, SMARCA4: 92% | Potent in SMARCA4 mutant models | [2] |
| Compound 6 | SMARCA2/4 (dual) | RKO | SMARCA2: 2 nM, SMARCA4: 5 nM | SMARCA2: 77%, SMARCA4: 86% | 2 nM (NCI-H1568) | [1] |
| PROTAC SMARCA2/4-degrader-36 | SMARCA2/4 (dual) | Not specified | SMARCA2: 0.22 nM, SMARCA4: 0.85 nM | Not specified | NCI-H838: 3.0 nM, Calu-6: 280 nM |
Signaling Pathway
The signaling pathway illustrates the mechanism of action of a PROTAC synthesized using an (S,R,S)-AHPC-based linker to induce the degradation of a target protein like SMARCA2.
References
Application Notes and Protocols for (S,R,S)-AHPC-CO-cyclohexane-C2 in KRAS Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets for small molecule inhibitors. The advent of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has opened up new therapeutic avenues for targeting challenging proteins like KRAS.
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
(S,R,S)-AHPC-CO-cyclohexane-C2 is an E3 ligase ligand-linker conjugate.[1][2] Specifically, it incorporates a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a component frequently used in the development of potent and selective PROTACs. While public domain data specifically detailing a KRAS-targeting PROTAC utilizing the this compound linker is not available, this document will provide detailed application notes and protocols based on a representative VHL-recruiting KRAS degrader, LC-2 . LC-2 targets the KRAS G12C mutant and serves as an excellent model to illustrate the principles and methodologies applicable to the development and evaluation of novel KRAS degraders.[3][4]
Mechanism of Action: VHL-Mediated KRAS Degradation
The proposed mechanism of action for a hypothetical KRAS degrader employing a VHL ligand such as that in this compound is depicted below. The PROTAC molecule simultaneously binds to the KRAS protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate KRAS. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the KRAS protein. The PROTAC is then released and can catalyze further degradation cycles.
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in intracellular signaling pathways. In its active GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. Targeted degradation of KRAS removes the protein entirely, offering a potentially more profound and sustained inhibition of these oncogenic signaling cascades compared to traditional inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for the representative KRAS G12C degrader, LC-2.[3][4] These parameters are crucial for evaluating the potency and efficacy of a PROTAC.
| Parameter | Description | Value (for LC-2) | Cell Line(s) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 0.25 - 0.76 µM | NCI-H2030, SW1573 |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >90% | NCI-H2030, SW1573 |
| Time to Dmax | The time required to reach maximal degradation. | 4 - 12 hours | NCI-H2030, SW1573 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of a KRAS-degrading PROTAC are provided below.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines harboring the KRAS mutation of interest (e.g., NCI-H358 or MIA PaCa-2 for KRAS G12C).
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Prepare a stock solution of the PROTAC in DMSO. On the day of the experiment, dilute the PROTAC to the desired concentrations in fresh culture medium and treat the cells for the indicated time points (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for KRAS Degradation
This protocol is used to quantify the reduction in total KRAS protein levels following PROTAC treatment.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
In-Cell KRAS Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of KRAS in a cellular context.[5]
-
Cell Treatment: Culture KRAS mutant cells and treat them with the PROTAC or a vehicle control for a short duration (e.g., 1-4 hours). To prevent the immediate degradation of the ubiquitinated protein, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for at least 4 hours prior to and during PROTAC treatment.
-
Immunoprecipitation (IP):
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-KRAS antibody overnight at 4°C to form immune complexes.
-
Add protein A/G agarose beads to pull down the immune complexes.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated KRAS, which will appear as a high-molecular-weight smear.
-
Downstream Signaling Pathway Analysis
This protocol assesses the functional consequence of KRAS degradation by measuring the phosphorylation status of downstream effectors like ERK.
-
Cell Treatment and Lysis: Treat cells with the PROTAC for various time points as described above. Lyse the cells in a buffer that preserves phosphorylation states (i.e., containing phosphatase inhibitors).
-
Western Blotting: Perform Western blotting as described above. Probe separate membranes with antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). A reduction in the p-ERK/t-ERK ratio indicates suppression of the MAPK signaling pathway.
Experimental Workflow Diagram
Conclusion
The use of VHL-recruiting PROTACs represents a promising strategy for the targeted degradation of oncogenic KRAS. While this compound is a valuable chemical tool for the synthesis of VHL-based PROTACs, its specific application in a KRAS degrader has not been publicly documented. The protocols and data presented here, using the well-characterized KRAS G12C degrader LC-2 as a representative example, provide a comprehensive framework for researchers to design, synthesize, and evaluate novel KRAS degraders. These methodologies will be instrumental in advancing the development of this exciting new class of therapeutics for KRAS-driven cancers.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021207172A1 - Compounds and methods for targeted degradation of kras - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Linker Conjugation to (S,R,S)-AHPC-CO-cyclohexane-C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-cyclohexane-C2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease processes.[][2][3] This molecule is an E3 ligase ligand-linker conjugate, where (S,R,S)-AHPC serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6] The attached cyclohexane-C2 linker provides a reactive handle for conjugation to a ligand that targets a protein of interest (POI), thus forming the complete PROTAC molecule.[][8]
These application notes provide detailed protocols for the conjugation of a custom linker or a POI-ligand to the this compound moiety. The choice of conjugation chemistry is critical and depends on the terminal functional group of the C2 linker and the corresponding reactive group on the molecule to be conjugated. The two most prevalent and robust methods for this conjugation are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[][2][9][][11]
Core Concepts of PROTAC Action
A functional PROTAC molecule simultaneously binds to an E3 ubiquitin ligase (recruited by the AHPC component) and a target protein (recruited by the conjugated POI-ligand). This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[][2] The linker connecting the two ligands plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the E3 ligase, the PROTAC, and the target protein.[][2][3]
Experimental Protocols
This section details the protocols for two common conjugation strategies. It is assumed that the user has access to standard laboratory equipment for organic synthesis and purification.
Protocol 1: Amide Bond Formation
This protocol is applicable when the this compound linker terminates in a carboxylic acid and the incoming molecule (e.g., a POI-ligand with its own linker) possesses a primary or secondary amine, or vice versa. Amide bond formation is a reliable method for creating a stable linkage.[12][13][14][15][][17][18]
Materials:
-
This compound-COOH (assuming a carboxylic acid terminus)
-
Amine-functionalized POI ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[][19]
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[19]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound-COOH (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the NHS ester.
-
Conjugation: In a separate flask, dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add the solution of the activated this compound-NHS ester dropwise to the POI ligand solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Characterization: Confirm the structure and purity of the final PROTAC conjugate using LC-MS and ¹H NMR.
Quantitative Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (mg) | Moles (µmol) |
| This compound-COOH | User-defined | 1.0 | User-defined | Calculated |
| Amine-functionalized POI ligand | User-defined | 1.0 | User-defined | Calculated |
| EDC | 191.70 | 1.1 | Calculated | Calculated |
| NHS | 115.09 | 1.1 | Calculated | Calculated |
| DIPEA | 129.24 | 2.0 | Calculated | Calculated |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| Final PROTAC Conjugate | Calculated | Calculated | User-defined | Calculated |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is highly efficient and specific, suitable for when the this compound linker has a terminal alkyne and the POI ligand has an azide, or vice versa.[][2][9][][11][20]
Materials:
-
Alkyne-terminated this compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
DCM or EtOAc for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne-terminated this compound (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with DCM or EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization: Confirm the structure and purity of the final PROTAC conjugate using LC-MS and ¹H NMR.
Quantitative Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (mg) | Moles (µmol) |
| Alkyne-terminated this compound | User-defined | 1.0 | User-defined | Calculated |
| Azide-functionalized POI ligand | User-defined | 1.0 | User-defined | Calculated |
| CuSO₄·5H₂O | 249.68 | 0.1 | Calculated | Calculated |
| Sodium Ascorbate | 198.11 | 0.3 | Calculated | Calculated |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| Final PROTAC Conjugate | Calculated | Calculated | User-defined | Calculated |
Visualizations
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for CuAAC "Click" Chemistry.
Caption: PROTAC Mechanism of Action.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. This compound | E3泛素连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 17. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation & Linkers – Ypatent [ypatent.com]
- 19. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-CO-cyclohexane-C2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-cyclohexane-C2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a ligand-linker conjugate for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the recruitment of the cellular ubiquitin-proteasome system to specifically targeted proteins for degradation.[1][2] PROTACs constructed with this compound can be directed against a variety of disease-relevant proteins, with a notable application in the development of degraders for SMARCA2 and SMARCA4, components of the SWI/SNF chromatin remodeling complex.[3][4][5]
These application notes provide an overview of the utilization of this compound-derived PROTACs in high-throughput screening (HTS) assays designed to identify and characterize potent and selective protein degraders. The protocols outlined below are representative methodologies for assessing various stages of the PROTAC mechanism of action, from target engagement to cellular protein degradation.
PROTAC-Mediated Protein Degradation Signaling Pathway
The fundamental mechanism of action for a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein (Protein of Interest - POI), the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for VHL-based SMARCA2/4 PROTAC degraders, similar to those that could be synthesized using this compound. This data is compiled from published literature on potent and selective SMARCA2 degraders.
| PROTAC ID | Target(s) | Assay Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A947 | SMARCA2 | In-Cell Western | SW1573 | 0.039 | 96 | [6] |
| A947 | SMARCA4 | In-Cell Western | SW1573 | 1.1 | 92 | [6] |
| Compound 6 | SMARCA2 | Capillary Electrophoresis | RKO | 2 | 77 | [7] |
| Compound 6 | SMARCA4 | Capillary Electrophoresis | RKO | 5 | 86 | [7] |
| SMD-3040 | SMARCA2 | Not Specified | Not Specified | Low nM | >90 | [8] |
Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
High-Throughput Screening Experimental Protocols
The following are detailed protocols for key HTS assays used to evaluate the efficacy of PROTACs derived from this compound.
Ternary Complex Formation Assay (TR-FRET)
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Caption: Workflow for a TR-FRET based ternary complex formation assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Reconstitute and dilute recombinant tagged Protein of Interest (POI), for example, His-tagged SMARCA2, and tagged VHL E3 ligase complex (e.g., GST-VBC) to their final assay concentrations in assay buffer.
-
Prepare a serial dilution of the this compound derived PROTAC in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
Dispense the PROTAC dilutions into a 384-well low-volume assay plate.
-
Add the tagged POI to all wells.
-
Add the tagged VHL complex to all wells to initiate complex formation.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot the data against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.
-
Cellular Target Engagement Assay (NanoBRET™)
This live-cell assay measures the engagement of the PROTAC with its intended target protein inside the cell.[11][12][13][14]
Caption: Workflow for a NanoBRET cellular target engagement assay.
Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with a vector expressing the POI (e.g., SMARCA2) fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and seed the cells into a 96-well white assay plate.
-
-
Assay Procedure:
-
Prepare a serial dilution of the this compound derived PROTAC in Opti-MEM.
-
To the cells, add the NanoBRET™ fluorescent tracer specific for the POI's domain (e.g., a bromodomain tracer for SMARCA2).
-
Immediately add the PROTAC dilutions to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a BRET-capable luminometer, measuring both donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the IC50 value for target engagement.
-
Cellular Protein Degradation Assay (In-Cell Western™)
This plate-based immunofluorescence assay provides a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.[15][16][17]
Caption: Workflow for an In-Cell Western protein degradation assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed an adherent cell line (e.g., SW1573) in a 96-well plate and allow cells to attach overnight.
-
Treat the cells with a serial dilution of the this compound derived PROTAC.
-
Incubate for a specified period (e.g., 18-24 hours) to allow for protein degradation.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the POI (e.g., anti-SMARCA2) and a primary antibody for a normalization protein (e.g., anti-Actin or anti-Tubulin).
-
Wash the plate and incubate with species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW and IRDye® 680RD).
-
-
Data Acquisition and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate on an infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins.
-
Normalize the target protein signal to the normalization protein signal.
-
Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Conclusion
The high-throughput screening assays detailed in these notes provide a robust framework for the evaluation of PROTACs synthesized from this compound. By systematically assessing ternary complex formation, cellular target engagement, and protein degradation, researchers can efficiently identify and optimize potent and selective degraders for further development as potential therapeutics. The provided protocols are adaptable to various target proteins and cellular contexts, facilitating the broad application of this powerful technology in drug discovery.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S)-AHPC-CO-C-cyclohexane | E3 Ligase Ligand-Linker Conjugates | 2010985-17-6 | Invivochem [invivochem.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. selvita.com [selvita.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake and Distribution of (S,R,S)-AHPC-CO-cyclohexane-C2
Disclaimer: Specific experimental data on the cellular uptake and distribution of (S,R,S)-AHPC-CO-cyclohexane-C2 is not extensively available in the public domain. The following application notes and protocols are presented as a general framework for the characterization of this molecule and similar E3 ligase ligand-linker conjugates, based on established methodologies for small molecule analysis in cellular systems.
Introduction
This compound is an E3 ligase ligand-linker conjugate.[1][2][3] Such molecules are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4] The cellular permeability and subcellular distribution of the E3 ligase ligand component are critical determinants of the overall efficacy of the resulting PROTAC.[4][5] Therefore, a thorough understanding of how this compound enters cells and where it localizes is fundamental for its application in drug development.
Application Notes
The cellular uptake of small molecules like this compound can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport.[6] Given its molecular weight and potential for hydrogen bonding, its ability to passively diffuse across the cell membrane may be limited, a common challenge for PROTACs.[4] The linker composition and overall physicochemical properties of the molecule play a significant role in its ability to permeate the cell membrane.[7][8][9]
Once inside the cell, the subcellular distribution of this compound is paramount. For a PROTAC to be effective, its components must be present in the same cellular compartment as the target protein and the E3 ligase machinery. The von Hippel-Lindau (VHL) E3 ligase, for which AHPC-based ligands are designed, is primarily localized in both the cytoplasm and the nucleus. Therefore, determining the concentration of this compound in these compartments is essential for predicting its potential efficacy in a PROTAC construct.
Data Presentation
The following tables represent hypothetical data for the quantitative analysis of this compound cellular uptake and distribution.
Table 1: Time-Dependent Cellular Uptake of this compound in HEK293 Cells
| Time (minutes) | Intracellular Concentration (µM) |
| 0 | 0.00 |
| 15 | 1.25 |
| 30 | 2.30 |
| 60 | 3.80 |
| 120 | 4.50 |
| 240 | 4.60 |
Table 2: Dose-Dependent Cellular Uptake of this compound in HEK293 Cells (60-minute incubation)
| Extracellular Concentration (µM) | Intracellular Concentration (µM) |
| 1 | 0.85 |
| 5 | 3.80 |
| 10 | 6.20 |
| 20 | 9.50 |
| 50 | 15.10 |
Table 3: Subcellular Distribution of this compound in HEK293 Cells
| Cellular Fraction | Percentage of Total Intracellular Compound (%) |
| Cytosolic | 65 |
| Nuclear | 25 |
| Mitochondrial | 5 |
| Membrane/Particulate | 5 |
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound.
Materials:
-
This compound
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) with an internal standard
-
6-well or 12-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
For time-course experiments, treat cells with a fixed concentration (e.g., 10 µM) of this compound for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
For dose-response experiments, treat cells with varying concentrations (e.g., 1, 5, 10, 20, 50 µM) of the compound for a fixed time (e.g., 60 minutes).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add a known volume of trypsin-EDTA to detach the cells.
-
Count the cells to determine the cell number per well.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
-
Sample Preparation for LC-MS/MS:
-
To the cell lysate, add three volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the protein precipitate.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the intracellular concentration by dividing the amount of the compound by the total cell volume (cell number multiplied by the average cell volume).
Protocol 2: Subcellular Fractionation
This protocol allows for the determination of the compound's distribution in different cellular compartments.[10][11][12]
Materials:
-
Subcellular fractionation kit (commercially available) or buffers for preparing cytosolic, nuclear, mitochondrial, and membrane fractions.
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Protein assay reagent (e.g., BCA)
-
Western blot supplies for fraction purity analysis
Procedure:
-
Cell Treatment and Harvesting: Treat a large number of cells (e.g., from a T-75 flask) with this compound. After incubation, wash the cells with ice-cold PBS and harvest them.
-
Cell Lysis and Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell. Homogenize the cells using a Dounce homogenizer until a majority of cells are lysed, as confirmed by microscopy.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).
-
-
Analysis of Fractions:
-
Quantify the concentration of this compound in each fraction using LC-MS/MS as described in Protocol 1.
-
Perform a protein assay to determine the protein concentration in each fraction for normalization.
-
Confirm the purity of each fraction by performing a Western blot for compartment-specific marker proteins (e.g., Histone H3 for nucleus, GAPDH for cytosol, COX IV for mitochondria).
-
Protocol 3: Visualization by Fluorescence Microscopy
This protocol provides a qualitative assessment of the compound's subcellular localization. As this compound is not fluorescent, this protocol assumes the synthesis of a fluorescently tagged analogue or the use of "click chemistry" to attach a fluorophore.
Materials:
-
Fluorescently labeled this compound analogue.
-
Cells grown on glass coverslips.
-
Hoechst 33342 (for nuclear staining).
-
MitoTracker Red CMXRos (for mitochondrial staining).
-
Formaldehyde (B43269) or paraformaldehyde for cell fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the fluorescently labeled compound for a desired time and concentration.
-
Staining of Organelles: In the last 30 minutes of incubation, add Hoechst 33342 and MitoTracker Red to the medium to stain the nucleus and mitochondria, respectively.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash again with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if required for the fluorophore).
-
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using a suitable mounting medium. Image the cells using a confocal microscope, capturing separate channels for the fluorescent compound, nucleus, and mitochondria.
-
Image Analysis: Merge the images to determine the co-localization of the compound with the nucleus or mitochondria.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Subcellular fractionation protocol [abcam.com]
- 12. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
Application Notes and Protocols for Utilizing (S,R,S)-AHPC-CO-cyclohexane-C2 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-cyclohexane-C2 is a pivotal chemical tool in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural ubiquitin-proteasome system. They achieve this by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein.
The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The attached cyclohexane-C2 linker provides a reactive carboxylic acid handle for conjugation to a ligand that binds to a protein of interest (POI). By synthesizing a PROTAC with this compound, researchers can effectively induce and study the degradation of their target protein, a process initiated by a chemically induced protein-protein interaction between the target protein and the VHL E3 ligase complex.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of VHL-based PROTACs and the subsequent characterization of their ability to induce the degradation of a target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Troubleshooting & Optimization
Technical Support Center: Optimizing (S,R,S)-AHPC-CO-cyclohexane-C2 Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing the (S,R,S)-AHPC-CO-cyclohexane-C2 linker length for effective ternary complex formation in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length in a PROTAC so critical for its efficacy?
The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a crucial determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[1] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex with excessive flexibility.[1][2]
Q2: What are the most common types of linkers used in PROTAC design besides the this compound series?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[3][4] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[6]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[3][6] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q4: Is there a universal optimal linker length for all PROTACs?
No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2][7] The structural and chemical properties of the binding pockets on both proteins dictate the ideal distance and orientation for productive ternary complex formation. Therefore, empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a given system.[2][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[8]
-
Potential Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[8]
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: The most direct way to address this is to synthesize and test a series of PROTACs with varying lengths of the this compound linker. Even small changes in linker length can have a significant impact on degradation efficacy.[7]
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[9] This can provide insights into the cooperativity of your system.
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics and potentially lead to a more productive ternary complex.[8]
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[8]
-
Potential Cause: Unfavorable Ternary Complex Cooperativity. The stability of the ternary complex is a key factor.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[8]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[8]
-
Problem 3: My PROTAC has poor solubility and/or cell permeability.
-
Potential Cause: Poor Physicochemical Properties of the Linker. The linker contributes significantly to the overall physicochemical properties of the PROTAC molecule.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Moieties: If solubility is an issue, consider incorporating more hydrophilic units, such as short PEG chains, into the linker structure.[3]
-
Balance Rigidity and Flexibility: A linker that is too rigid may hinder the adoption of a conformation suitable for cell membrane passage. A balance between rigidity and flexibility is often optimal.
-
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison of different linker lengths.
Table 1: Biophysical Characterization of Ternary Complex Formation
| Linker Variation | Binary KD (Target) (nM) | Binary KD (E3 Ligase) (nM) | Ternary KD (nM) | Cooperativity (α) |
| This compound (n=1) | ||||
| This compound (n=2) | ||||
| This compound (n=3) | ||||
| ... |
Note: Cooperativity (α) is calculated as (Binary KD of PROTAC to one protein) / (Ternary KD of PROTAC to the same protein in the presence of the other protein). An α > 1 indicates positive cooperativity.
Table 2: Cellular Degradation Efficacy
| Linker Variation | DC50 (nM) | Dmax (%) |
| This compound (n=1) | ||
| This compound (n=2) | ||
| This compound (n=3) | ||
| ... |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.[6]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to characterize the formation and stability of the ternary complex.[10][11][12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTACs with varying linker lengths
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface according to the manufacturer's instructions.[9]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[9]
-
Separately, inject a series of concentrations of the other protein partner (the one not immobilized) to confirm its binding to the immobilized protein.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α).[14]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation and to confirm binding stoichiometry.[7]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex
-
PROTACs with varying linker lengths
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTACs in the same buffer to minimize buffer mismatch effects.
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase solution to determine the other binary binding affinity.
-
-
Ternary Titration:
-
Saturate the target protein with the PROTAC and titrate this complex into the E3 ligase solution.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters.
-
Compare the binary and ternary binding affinities to determine cooperativity.[7]
-
Protocol 3: Western Blot for Cellular Degradation Analysis
Objective: To quantify the degradation of the target protein in cells treated with PROTACs of varying linker lengths.[15][16][17]
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying linker lengths
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[16]
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
Mandatory Visualizations
Caption: PROTAC Mechanism of Action via the Ubiquitin-Proteasome System.
Caption: Experimental Workflow for Linker Length Optimization.
Caption: Troubleshooting Logic for PROTAC Optimization.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design and Optimization protocol v1 [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. researchgate.net [researchgate.net]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting (S,R,S)-AHPC-CO-cyclohexane-C2 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with (S,R,S)-AHPC-CO-cyclohexane-C2, an E3 ligase ligand-linker conjugate utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given that PROTACs are often large, complex molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, poor aqueous solubility is a common challenge.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor solubility?
A1: this compound is a component used in the creation of PROTACs. PROTACs, by their nature as large, bifunctional molecules, often possess high molecular weight and lipophilicity, which contribute to low aqueous solubility.[1][2] Their complex structure, designed to bridge a target protein and an E3 ligase, can lead to a large hydrophobic surface area, further limiting solubility in aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended solvent for preparing stock solutions of this compound and similar PROTAC building blocks.[3][4][5] It is important to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[5] In some cases, sonication may be required to fully dissolve the compound.[5]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5%, to avoid cellular toxicity and reduce the chances of precipitation.
-
Use a gradual solvent exchange: Instead of a single large dilution, try a stepwise dialysis or buffer exchange to gradually introduce the aqueous environment.
-
Incorporate co-solvents or excipients: The addition of small percentages of co-solvents or solubility-enhancing excipients to your final aqueous buffer can help maintain the solubility of the compound. See the table below for common formulation strategies.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?
A4: Yes, inconsistent results in cell-based assays are often linked to poor solubility of the test compound. If the compound is not fully dissolved or precipitates in the cell culture media, the effective concentration available to the cells will be variable, leading to unreliable data. It is crucial to ensure complete dissolution in the final assay medium.
Q5: Are there any formulation strategies to improve the in vivo solubility and bioavailability of PROTACs synthesized with this linker?
A5: Yes, several formulation strategies are employed to enhance the solubility and oral bioavailability of PROTACs. These often involve the use of co-solvents and surfactants. Amorphous solid dispersions (ASDs) and lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) are also advanced techniques being explored.[1][6][7]
Data Presentation: In Vivo Formulation Strategies
For compounds with low aqueous solubility (e.g., < 1 mg/mL), the following formulations can be tested to improve in vivo delivery. It is recommended to test these formulations with a small amount of the compound first.
| Formulation Components | Ratio (by volume) | Preparation Notes |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Dissolve the compound in DMSO first, then add Tween 80, mix, and finally add saline. |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Dissolve the compound in DMSO, add PEG300 and mix, then add Tween 80 and mix, and finally add saline. |
| DMSO : Corn oil | 10 : 90 | Dissolve the compound in DMSO and then mix with corn oil. |
| 0.5% Carboxymethyl cellulose (B213188) (CMC) in water | N/A | The compound is suspended in the aqueous CMC solution. |
| PEG400 | N/A | The compound is dissolved in PEG400. |
This table is compiled from common formulation strategies for poorly soluble compounds and may require optimization for your specific PROTAC.[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment by Shake-Flask Method
Objective: To determine the kinetic solubility of a PROTAC synthesized using this compound in a specific aqueous buffer.
Materials:
-
PROTAC compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Concentrated stock solution of the PROTAC in DMSO
-
Shaking incubator
-
High-speed centrifuge
-
0.22 µm syringe filters
-
HPLC-UV system
Methodology:
-
Prepare a concentrated stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Add an excess amount of the PROTAC to a known volume of the assay buffer in a glass vial.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow for equilibration.
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved PROTAC using a validated HPLC-UV method.
Mandatory Visualizations
Troubleshooting Workflow for Insolubility Issues
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S,R,S)-AHPC-CO-cyclohexane-C-Ph-pyrimidine-diazabicyclo | E3 Ligase Ligand-Linker Conjugates | | Invivochem [invivochem.com]
- 4. (S,R,S)-AHPC-CO-C-cyclohexane | E3 Ligase Ligand-Linker Conjugates | 2010985-17-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the efficacy of (S,R,S)-AHPC-CO-cyclohexane-C2 based PROTACs
This guide provides troubleshooting support and frequently asked questions for researchers developing and utilizing PROTACs incorporating the (S,R,S)-AHPC-CO-cyclohexane-C2 E3 ligase-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the (S,R,S)-AHPC moiety in my PROTAC? A1: The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) component is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its function is to recruit the VHL E3 ligase complex. The specific (S,R,S) stereochemistry is critical for effective binding to VHL; incorrect epimers will result in an inactive PROTAC.[3]
Q2: What is the significance of the "-CO-cyclohexane-C2-" linker in this PROTAC system? A2: The linker is a crucial element that connects the VHL ligand (AHPC) to the warhead that binds your protein of interest (POI).[4] Its composition, length, and attachment points significantly influence the PROTAC's efficacy by affecting:
-
Ternary Complex Formation : The linker must have the optimal length and flexibility to allow the POI and VHL to come together productively.[2][5]
-
Physicochemical Properties : The cyclohexane (B81311) and ethyl (C2) components contribute to the lipophilicity and rigidity of the linker, which can impact cell permeability and solubility.[6]
-
Selectivity : Altering linker length can sometimes impart selectivity for degrading one protein over a closely related one.[4]
Q3: What are the key parameters for evaluating the efficacy of my PROTAC? A3: The primary parameters to quantify PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.[1]
-
Dmax : The maximum percentage of protein degradation achievable with the PROTAC.[1] These values are typically determined by generating a dose-response curve from a Western Blot or another protein quantification experiment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: No or Poor Degradation of Target Protein
Q: I've treated my cells with the PROTAC, but a Western Blot shows no reduction in my target protein levels. What should I do?
A: A lack of degradation can stem from multiple points in the PROTAC mechanism. It is essential to troubleshoot this systematically.
Breakdown of Troubleshooting Steps:
-
Confirm Compound Integrity : Ensure the synthesized PROTAC is pure and structurally correct using methods like LC-MS and NMR.[3]
-
Verify Protein Expression : Confirm that the target protein and the VHL E3 ligase are sufficiently expressed in your chosen cell line.[7] Low expression of VHL is a common reason for the failure of VHL-based PROTACs.
-
Confirm Target Engagement : Verify that the "warhead" portion of your PROTAC is binding to the target protein within the cell. The linker and VHL ligand can sometimes interfere with warhead binding.[3]
-
Verify Ternary Complex Formation : Successful degradation depends on the formation of a stable ternary complex (POI-PROTAC-VHL).[8] This can be assessed using techniques like co-immunoprecipitation (Co-IP). If no complex is formed, the linker may be suboptimal (too short, too long, or too rigid).[5]
-
Confirm Proteasome-Dependent Degradation : To ensure the observed degradation is via the intended mechanism, pre-treat cells with a proteasome inhibitor (e.g., MG-132).[7] If the PROTAC is working correctly, the proteasome inhibitor should "rescue" the target protein from degradation.[7]
-
Optimize PROTAC Design : If the above steps are verified and degradation is still poor, re-evaluation of the PROTAC design is necessary. The linker is the most common element to modify.[1][4] Consider synthesizing analogues with different linker lengths or compositions.
Issue 2: A "Hook Effect" is Observed
Q: My PROTAC works well at lower concentrations, but its efficacy decreases at higher concentrations. Why is this happening?
A: This phenomenon is known as the "hook effect".[9] It occurs when high concentrations of the PROTAC lead to the formation of inactive binary complexes (POI-PROTAC or VHL-PROTAC) instead of the productive ternary complex (POI-PROTAC-VHL).[7] These binary complexes compete with and prevent the formation of the ternary complex required for ubiquitination.
Solution: Perform a full dose-response curve with a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration window for degradation.[7]
Issue 3: Poor Solubility or Cell Permeability
Q: My PROTAC shows good activity in biochemical assays but poor efficacy in cell-based assays. Could this be a solubility or permeability issue?
A: Yes. PROTACs are large molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, meaning they frequently suffer from poor aqueous solubility and low cell permeability.[10][11][12] The this compound linker, while effective for VHL binding, contributes to the overall lipophilicity of the molecule, which can impact both properties.
Strategies for Improvement:
-
Improve Solubility :
-
Linker Modification : Incorporate more hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) chains.[1]
-
Formulation : Use formulation strategies like creating ternary complexes with cyclodextrins (e.g., SBE-β-CD) and polymers to enhance aqueous solubility.[13]
-
-
Improve Permeability :
-
Reduce Polarity : An amide-to-ester substitution in the linker can sometimes improve permeability.[6]
-
Optimize Lipophilicity : There is often an optimal lipophilicity window (e.g., ALogP between 3 and 5) for PROTAC permeability.[6] Excessively high lipophilicity can lead to membrane retention and reduced permeability.[6]
-
Conformational Masking : Design linkers that can form intramolecular hydrogen bonds (IMHBs) to shield polar groups, creating a more membrane-permeable conformation.[11]
-
Issue 4: Suspected Off-Target Effects
Q: I'm observing degradation of proteins other than my intended target. How can I address this?
A: Off-target degradation can be caused by a promiscuous warhead or, less commonly, by the E3 ligase recruiter itself. Pomalidomide, a CRBN recruiter, is known to cause degradation of zinc-finger proteins, but VHL recruiters like AHPC are generally considered more selective.[14]
Troubleshooting and Mitigation:
-
Proteomics Analysis : Perform unbiased proteomics (e.g., mass spectrometry) on cells treated with your PROTAC versus a control to identify all proteins that are degraded.
-
Warhead Selectivity : Ensure the warhead used is highly selective for your POI. Test a negative control PROTAC with an inactive version of the warhead.
-
Linker Optimization : The linker can influence selectivity. Systematically modifying the linker's attachment point, length, or rigidity can sometimes abrogate off-target effects while maintaining on-target activity.[4]
Data Summary Tables
The efficacy of a PROTAC is highly dependent on the specific POI, warhead, and linker combination. The following tables illustrate conceptual data on how linker modifications can impact key degradation parameters.
Table 1: Effect of Linker Length on Degradation Efficacy
| PROTAC Variant | Linker Modification | DC50 (nM) | Dmax (%) | Rationale |
|---|---|---|---|---|
| PROTAC-A | -CO-cyclohexane-C2 - | 50 | 90 | Optimal length for ternary complex formation. |
| PROTAC-B | -CO-cyclohexane-C1 - | >1000 | <10 | Linker may be too short, causing steric clash.[5] |
| PROTAC-C | -CO-cyclohexane-C6 - | 250 | 75 | Linker may be too long, leading to a less stable complex.[9] |
Table 2: Effect of Linker Composition on Physicochemical Properties and Efficacy
| PROTAC Variant | Linker Composition | Aqueous Solubility | Cell-Based DC50 (nM) | Rationale |
|---|---|---|---|---|
| PROTAC-A | -CO-cyclohexane-C2- | Low | 50 | Baseline lipophilic linker. |
| PROTAC-D | -PEG4- | High | 25 | Addition of hydrophilic PEG improves solubility and cellular activity.[2] |
| PROTAC-E | Amide bond replaced with Ester | Moderate | 35 | Ester substitution can improve cell permeability.[6] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[3][7]
-
Cell Treatment : Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis : Quantify the band densities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol helps confirm that your PROTAC is inducing an interaction between your POI and VHL.[3]
-
Cell Treatment : Treat cells with the PROTAC at its optimal degradation concentration (or slightly above) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lysis : Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).
-
Immunoprecipitation (IP) :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the cleared lysate with an antibody against your target protein (or a tag on your protein) overnight at 4°C.
-
-
Capture : Add fresh Protein A/G beads to capture the antibody-protein complex. Incubate for 2-4 hours.
-
Washing : Wash the beads extensively with IP lysis buffer to remove non-specific binders.
-
Elution and Analysis : Elute the protein complexes from the beads using Laemmli buffer and analyze by Western Blot. Probe the blot for your POI to confirm successful pulldown and for VHL to confirm co-immunoprecipitation, which indicates ternary complex formation.
Protocol 3: Cell Viability Assay
This assay determines if target degradation leads to a functional outcome, such as reduced cell proliferation.[2]
-
Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat cells with a serial dilution of the PROTAC for a longer duration (e.g., 48-72 hours).
-
Assay : Use a commercial viability assay kit, such as CellTiter-Glo® (measures ATP) or CCK-8/MTT (measures metabolic activity).
-
For CellTiter-Glo® : Add the reagent to each well, mix, and incubate for 10 minutes. Measure luminescence with a plate reader.[7]
-
-
Analysis : Normalize the results to the vehicle control wells (set to 100% viability) and plot the dose-response curve to calculate the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (S,R,S)-AHPC-CO-cyclohexane-C2 and how to mitigate them
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-CO-cyclohexane-C2 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects when using PROTACs synthesized with this VHL E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A1: this compound is an E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
The off-target effects of a PROTAC containing this compound do not stem from the linker itself, but from the unintended degradation of proteins other than the desired target.[3] These off-target effects can arise from several factors, including:
-
Non-specific binding of the target protein ligand: The warhead of the PROTAC may bind to proteins structurally similar to the intended target.
-
Context-dependent E3 ligase activity: The ternary complex formed by the PROTAC, the off-target protein, and VHL may be permissive for ubiquitination.
-
Changes in cellular signaling pathways: The degradation of the target protein may lead to downstream effects on other proteins and pathways.[5]
Q2: How can I proactively assess the potential for off-target effects with my PROTAC?
A2: A proactive, multi-faceted approach is recommended to identify potential off-target effects early in your research.[6] This typically involves a combination of computational and experimental methods:
-
In Silico Analysis: Utilize computational tools to predict potential off-target binding of your PROTAC's warhead against databases of known protein structures.
-
Broad Kinase Screening: As kinases are a common class of off-targets, screening your PROTAC against a panel of kinases can provide initial insights.
-
Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics technique can identify proteins from cell lysates that bind to an immobilized version of your PROTAC.[7]
Q3: What are the gold-standard methods for identifying off-target protein degradation?
A3: Mass spectrometry-based proteomics is considered the gold standard for an unbiased and global assessment of changes in the proteome following treatment with your PROTAC.[6] This approach allows for the identification and quantification of thousands of proteins, revealing any that are significantly and dose-dependently decreased in abundance, which are potential off-targets.[6]
Troubleshooting Guide
Issue: My experimental results suggest an off-target effect. How can I confirm this?
Solution: Once a potential off-target has been identified, for instance through proteomics, it is crucial to validate this finding using orthogonal methods.
-
Targeted Validation Assays:
-
Western Blotting: This is a straightforward technique to confirm the degradation of a specific potential off-target protein. Use a validated antibody against the suspected off-target to probe cell lysates treated with your PROTAC at various concentrations and time points.[6]
-
In-Cell Western/ELISA: These are higher-throughput methods for quantifying the levels of specific proteins in a plate-based format.[6]
-
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct engagement of your PROTAC with the potential off-target protein in a cellular context.[8][9][10] Ligand binding can stabilize a protein, leading to an increase in its melting temperature.[6]
Issue: How can I distinguish between a true on-target phenotype and one caused by an off-target effect?
Solution: Genetic approaches are the most rigorous way to differentiate between on-target and off-target effects.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[7] If the observed phenotype is recapitulated, it is likely an on-target effect.
-
Rescue Experiments: In a knockout cell line, re-expressing the wild-type target protein should restore the phenotype observed with your PROTAC if it is an on-target effect.
-
Mutant Analysis: If a known mutation in the target protein confers resistance to your PROTAC's binding, expressing this mutant should abrogate the observed phenotype.
Data Presentation
Table 1: Summary of Quantitative Proteomics Data for Off-Target Identification
| Protein ID | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| P12345 | TGT1 | -4.5 | < 0.001 | No (Intended Target) |
| Q67890 | OT1 | -3.8 | < 0.005 | Yes |
| P98765 | GENE-X | -1.2 | 0.25 | No |
| O12345 | OT2 | -2.5 | < 0.01 | Yes |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (Mass Spectrometry)
-
Cell Culture and Treatment: Culture relevant cell lines and treat with your PROTAC incorporating this compound at various concentrations and for different durations. Include a vehicle-only control and a negative control PROTAC (e.g., with a mutated VHL ligand).[6]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[6]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with your PROTAC or a vehicle control.[6]
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[6]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[6]
-
Protein Quantification: Analyze the amount of the specific protein of interest (either the intended target or a potential off-target) in the soluble fraction at each temperature using Western blotting or ELISA.[6] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras | springermedicine.com [springermedicine.com]
- 5. panomebio.com [panomebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (S,R,S)-AHPC-CO-cyclohexane-C2 Based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-CO-cyclohexane-C2 based degraders. This resource aims to address common challenges encountered during experiments and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound moiety in a PROTAC degrader?
A: (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "-CO-cyclohexane-C2-" portion is a chemical linker that connects the VHL ligand to a ligand for the target protein of interest. This entire construct forms a proteolysis-targeting chimera (PROTAC). The purpose of this moiety is to recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the potential advantages of using a cyclohexane-based linker in a PROTAC?
A: Cyclohexane-based linkers, being relatively rigid and hydrophobic, can influence the conformation of the PROTAC. This rigidity can sometimes lead to more favorable pre-organization for binding to the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex. The hydrophobicity might also impact cell permeability.
Q3: What are the known challenges associated with VHL-based PROTACs that might be relevant for degraders with a cyclohexane (B81311) linker?
A: VHL-based PROTACs can sometimes face challenges with aqueous solubility due to their often high molecular weight and lipophilicity.[1] The hydrophobic nature of a cyclohexane linker may contribute to this issue. Additionally, achieving optimal cell permeability can be a hurdle for large PROTAC molecules.[2][3]
Q4: For which targets have this compound based degraders been successfully used?
A: This linker has been incorporated into degraders targeting the SWI/SNF chromatin remodeling complex ATPases SMARCA2 and SMARCA4.[4][5] These are important targets in certain cancers where one of these paralogs is mutated.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound based degraders.
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Optimize the degrader concentration and incubation time. - Perform a cell permeability assay (e.g., PAMPA). - If permeability is low, consider synthesizing analogs with linkers that have improved physicochemical properties, such as incorporating PEG chains to increase polarity.[2] |
| Inefficient Ternary Complex Formation | - Confirm binary engagement with the target protein and VHL using biophysical assays (e.g., SPR, ITC, or TR-FRET). - Vary the linker length and attachment points to optimize the geometry for ternary complex formation. Even small changes can significantly impact efficacy.[9] |
| Low E3 Ligase Expression | - Confirm the expression of VHL in your cell line of choice using Western blot or qPCR. VHL expression can vary between cell types. - Choose a cell line with known high expression of VHL. |
| Degrader Instability | - Assess the stability of your degrader in cell culture media and cell lysates over time using LC-MS/MS. - If the degrader is unstable, consider modifications to the linker or warhead that may improve metabolic stability. |
Problem 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes | - At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[3] - Perform a wide dose-response curve to identify the optimal concentration range for degradation and to confirm the bell-shaped curve characteristic of the hook effect. - Use lower concentrations of the degrader to stay within the optimal window for ternary complex formation. |
Problem 3: Off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Lack of Selectivity | - Perform unbiased proteomics to identify proteins that are degraded in addition to your target of interest. - If off-target degradation is observed, consider redesigning the target-binding warhead for higher specificity. - The linker can also influence selectivity; synthesizing analogs with different linker compositions may mitigate off-target effects. |
| General Cellular Toxicity | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of your degrader. - If toxicity is observed at concentrations required for degradation, it may be due to off-target effects or general compound properties. Further medicinal chemistry optimization may be required. |
Quantitative Data Summary
The following table summarizes key performance metrics for representative SMARCA2/4 degraders.
| Degrader | Target(s) | DC50 | Dmax | Cell Line | Reference |
| PROTAC 1 | SMARCA2/4 | 300 nM (SMARCA2), 250 nM (SMARCA4) | ~65% (SMARCA2), ~70% (SMARCA4) | MV-4-11 | [10] |
| SCR-9140 | SMARCA2 | <1 nM | >95% | SW1573 (HiBiT knock-in) | [11] |
Note: DC50 is the concentration required for 50% maximal degradation, and Dmax is the maximal degradation observed.
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound based degrader or DMSO as a vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the DMSO-treated control.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a serial dilution of the degrader for a defined period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Selective SMARCA2/4 PROTAC for Mutant Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Improving the pharmacokinetic properties of (S,R,S)-AHPC-CO-cyclohexane-C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the pharmacokinetic (PK) properties of the investigational compound (S,R,S)-AHPC-CO-cyclohexane-C2. Given the common challenges associated with this structural class of molecules, this guide focuses on addressing potential issues related to solubility, metabolism, bioavailability, and off-target effects.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge. Initial steps should focus on accurate measurement and formulation strategies. First, precisely determine the kinetic and thermodynamic solubility using a standardized protocol. If solubility is confirmed to be low (<10 µM), consider pre-formulation strategies such as using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or developing amorphous solid dispersions. For in vivo studies, formulation in vehicles like 10% DMSO / 40% PEG400 / 50% water can be a starting point.
Q2: I am observing very rapid clearance of the compound in my in vitro metabolic stability assays. What is the likely cause and how can I investigate it?
A2: Rapid clearance in liver microsome or hepatocyte assays often points to metabolic liabilities. For compounds of this class, the primary metabolic routes are often oxidation by Cytochrome P450 (CYP) enzymes or conjugation reactions, such as glucuronidation. To investigate, you should conduct metabolite identification studies using high-resolution mass spectrometry to pinpoint the site of metabolic modification. Concurrently, you can run assays with specific CYP inhibitors or in the presence of UDPGA co-factors to differentiate between oxidative and conjugative metabolism.
Q3: Oral bioavailability of this compound is lower than expected in my animal models. What factors should I investigate?
A3: Low oral bioavailability can result from a combination of factors, including poor solubility, low intestinal permeability, and high first-pass metabolism. A systematic approach is recommended. First, assess the compound's permeability using a Caco-2 assay. Second, evaluate its metabolic stability in both liver and intestinal microsomes to understand the contribution of first-pass metabolism in each organ. Finally, consider if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can be tested using P-gp overexpressing cell lines.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assays
-
Problem: The compound exhibits a low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 permeability assay, suggesting poor absorption.
-
Troubleshooting Steps:
-
Verify Assay Integrity: Ensure the Caco-2 monolayer integrity is within acceptable limits by checking the transport of a control compound (e.g., Lucifer Yellow).
-
Assess Efflux Ratio: Calculate the efflux ratio by comparing permeability in the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
Confirm with P-gp Inhibition: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value and a reduction in the efflux ratio would confirm P-gp mediated efflux.
-
Structural Modification: If efflux is confirmed, medicinal chemistry efforts may be required to mask the structural motifs responsible for P-gp recognition.
-
Issue 2: High Intrinsic Clearance in Human Liver Microsomes
-
Problem: The compound shows high intrinsic clearance (CLint > 50 µL/min/mg protein) in a human liver microsomal stability assay, indicating rapid metabolic breakdown.
-
Troubleshooting Steps:
-
Identify Metabolic Hotspots: Use high-resolution mass spectrometry (LC-MS/MS) to analyze the metabolites formed during the microsomal incubation. This will help identify the specific atoms or functional groups on the molecule that are being modified.
-
CYP Reaction Phenotyping: Determine which specific CYP enzymes are responsible for the metabolism by using a panel of recombinant human CYP enzymes or a set of selective chemical inhibitors.
-
Deuterium (B1214612) Substitution: Once a metabolic hotspot is identified (e.g., a specific C-H bond prone to oxidation), synthesizing an analog with deuterium at that position can slow down metabolism through the kinetic isotope effect. This can be a quick way to test the hypothesis before making more significant structural changes.
-
Structural Modification: Block the site of metabolism through chemical modification (e.g., introducing a fluorine atom) to sterically hinder the enzyme's access to the metabolic hotspot.
-
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantify the concentration of the compound in the filtrate using a validated LC-MS/MS method against a standard curve.
-
The measured concentration represents the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
-
Seed Caco-2 cells onto 96-well Transwell plates and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (Lucifer Yellow).
-
Remove the culture medium and wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side. For B-A assessment, add the compound to the basolateral side.
-
Incubate the plate at 37°C with 5% CO₂ for 2 hours.
-
Take samples from both the donor and receiver compartments at the end of the incubation period.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Data Presentation
Table 1: Summary of In Vitro ADME Properties for this compound
| Parameter | Assay Condition | Result | Interpretation |
| Kinetic Solubility | pH 7.4 PBS | 5.2 µM | Low Solubility |
| Caco-2 Permeability (A-B) | pH 7.4, 10 µM | 0.8 x 10⁻⁶ cm/s | Low Permeability |
| Caco-2 Efflux Ratio | (B-A) / (A-B) | 4.5 | High Efflux |
| Human Liver Microsomal Stability | 1 µM compound, 0.5 mg/mL protein | t½ = 8 min | High Clearance |
| Plasma Protein Binding | Human Plasma | 99.2% | High Binding |
Table 2: Effect of P-gp Inhibition on Caco-2 Permeability
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.8 | 3.6 | 4.5 |
| This compound + Verapamil (50 µM) | 2.9 | 3.2 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for metabolic stability assessment.
Common pitfalls in experiments using (S,R,S)-AHPC-CO-cyclohexane-C2
Technical Support Center: (S,R,S)-AHPC-CO-cyclohexane-C2
Welcome to the technical support center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when using this E3 ligase ligand-linker conjugate in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs).
This compound is an E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] It is a crucial component for creating PROTACs, which are designed to recruit specific target proteins for ubiquitination and subsequent degradation by the proteasome.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool used in drug discovery. It consists of a ligand that binds to the VHL E3 ubiquitin ligase, connected to a linker.[1][2] Its primary use is as a building block for the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ligase, thereby inducing the degradation of the target protein.[2][5]
Q2: How should I store this compound?
A2: For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months, or at -20°C for up to 1 month, protected from light.[2] For powdered forms, storage at -20°C for up to 3 years is generally acceptable.[5]
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating a stock solution. For in vivo experiments, further dilution into aqueous buffers is necessary. A common formulation involves a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7] Always ensure the final concentration of DMSO is compatible with your experimental system.
Q4: What is the "hook effect" in the context of PROTACs derived from this compound?
A4: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[8][9] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no target protein degradation. | 1. Cell Health/Variability: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[8] 2. Incorrect PROTAC Concentration: The concentration might be too low to be effective or too high, leading to the "hook effect".[8] 3. Poor Ternary Complex Formation: The synthesized PROTAC may not efficiently bring the target and E3 ligase together.[8] 4. Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the VHL E3 ligase.[8] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities. 2. Optimize Concentration: Perform a dose-response experiment with a broad range of concentrations (e.g., pM to µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect. 3. Biophysical Assays: If possible, use biophysical assays to confirm the formation of a stable ternary complex. 4. Confirm E3 Ligase Expression: Verify VHL expression levels in your cell line via Western Blot or qPCR. Consider using a different cell line with known high VHL expression. |
| Compound Precipitation in Media or Buffer. | 1. Poor Solubility: PROTACs are often large molecules with low solubility in aqueous solutions.[9] 2. Incorrect Solvent Formulation: The final concentration of the organic solvent (e.g., DMSO) may be too high, or the buffer composition may be incompatible. | 1. Improve Solubility: Use formulation strategies such as co-solvents (e.g., PEG300, Tween-80) for in vivo studies.[6][7] For in vitro work, ensure the final DMSO concentration is low (typically <0.5%). 2. Sonication/Heating: Gentle heating and/or sonication can help dissolve the compound.[6][7] Always check for compound stability under these conditions. 3. Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment.[10] |
| Off-Target Effects or Cellular Toxicity. | 1. High PROTAC Concentration: High concentrations can lead to non-specific binding and degradation of other proteins. 2. E3 Ligase Sequestration: The PROTAC may sequester the E3 ligase, affecting the degradation of its natural substrates and disrupting cellular homeostasis.[9] | 1. Use Lowest Effective Concentration: Once the optimal degradation concentration is determined, use the lowest concentration that achieves the desired effect. 2. Proteomics Analysis: Perform proteomics studies to identify any unintended protein degradation. 3. Control Experiments: Include a control where only the target-binding portion of the PROTAC is used to assess effects independent of degradation. |
Experimental Protocols & Workflows
Protocol 1: Dose-Response Experiment for Target Degradation
This protocol outlines a typical Western Blot experiment to determine the optimal concentration of a PROTAC for target protein degradation.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 100 µM).
-
Cell Treatment: Dilute the stock solutions into the cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.
Signaling Pathway and Troubleshooting Logic
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC synthesized using this compound, which recruits the VHL E3 ligase to a target protein (POI - Protein of Interest).
Troubleshooting Logic for Lack of Degradation
This decision tree provides a logical workflow for diagnosing why a PROTAC may not be inducing target degradation.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S,R)-AHPC-Me | (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Binding of (S,R,S)-AHPC-CO-cyclohexane-C2 to VHL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the binding of the E3 ligase ligand, (S,R,S)-AHPC-CO-cyclohexane-C2, to the von Hippel-Lindau (VHL) protein. The following information is designed to address specific issues that may be encountered during experimental procedures.
Quantitative Data Summary
While specific binding affinity data for this compound is not publicly available, the following table summarizes the binding affinities of structurally related compounds containing the (S,R,S)-AHPC core to VHL. This data can serve as a reference for expected binding potencies and for designing new experiments.
| Compound Name | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| VH032 | 185 ± 7 nM[1] | - | Isothermal Titration Calorimetry (ITC)[1] |
| VHL-IN-1 (compound 30) | 37 nM[2] | - | Dissociation constant (Kd)[2] |
| VL285 | - | 0.34 µM[2] | Not Specified |
| VHL Ligand 14 | - | 196 nM[2] | Not Specified |
| GMB-475 (PROTAC containing (S,R,S)-AHPC) | - | 1.11 µM (in Ba/F3 cells)[2][3] | Cellular Assay[2][3] |
Experimental Protocols
Detailed methodologies for two key experiments to determine the binding affinity of this compound to VHL are provided below.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.[4]
Materials:
-
Purified recombinant VHL protein complex (e.g., VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (tracer)
-
This compound (test compound)
-
Assay Buffer (e.g., PBS, 0.1% NP40, 0.5mM DTT, 10% Glycerol)
-
384-well low-volume black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.[4][5]
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Include controls for no inhibitor (maximum polarization) and no VHL (minimum polarization).
-
VHL Addition: Add the VHL protein complex to each well at a concentration optimized for a stable signal window (typically low nM range).
-
Tracer Addition: Add the fluorescently labeled VHL ligand to each well. The concentration should be at or below its Kd for VHL to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7]
Materials:
-
Purified recombinant VHL protein complex
-
This compound
-
Dialysis buffer (e.g., HEPES or PBS)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the VHL protein and the this compound ligand extensively against the same buffer to minimize buffer mismatch effects.[8]
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions.
-
Instrument Setup: Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.
-
Loading: Load the VHL protein solution into the sample cell and the this compound solution into the injection syringe. Typical starting concentrations are 10-50 µM for the protein and 100-500 µM for the ligand.[8]
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.[9]
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Mandatory Visualizations
Caption: Experimental workflow for determining binding affinity.
Caption: Troubleshooting logic for VHL binding assays.
Troubleshooting Guides and FAQs
Question 1: We are observing high background signal in our fluorescence polarization assay. What could be the cause and how can we fix it?
Answer: High background in an FP assay can be due to several factors:
-
Non-specific binding: Your fluorescent tracer or test compound may be binding to the wells of the plate or other components in the assay buffer.
-
Troubleshooting:
-
Add a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer to reduce non-specific binding.
-
Include a carrier protein like Bovine Serum Albumin (BSA) (0.1%) in your buffer.
-
Test different types of microplates (e.g., low-binding surfaces).
-
-
-
Compound aggregation: The test compound may be forming aggregates at the concentrations used, which can scatter light and increase the polarization signal.
-
Troubleshooting:
-
Visually inspect your compound dilutions for any precipitation.
-
Include a detergent in your assay buffer to help solubilize the compound.
-
Determine the critical aggregation concentration of your compound and work below this concentration.
-
-
-
High protein concentration: Using too much VHL protein can lead to a higher baseline signal.
-
Troubleshooting:
-
Titrate the VHL protein to find the optimal concentration that gives a good signal window without a high background.
-
-
Question 2: Our Isothermal Titration Calorimetry (ITC) experiment shows no significant heat change, suggesting no binding. What should we check?
Answer: A lack of heat change in ITC can be due to several reasons:
-
Inactive protein: The VHL protein may be misfolded or inactive.
-
Troubleshooting:
-
Ensure proper protein purification and storage conditions. Avoid multiple freeze-thaw cycles.[4]
-
Perform a quality control check of your protein, for example, by circular dichroism or by testing its binding to a known high-affinity ligand.
-
-
-
Incorrect buffer composition: A mismatch in the buffer between the protein in the cell and the ligand in the syringe can mask the heat of binding.
-
Low binding affinity: The binding affinity of your compound may be too low to detect a significant heat change at the concentrations used.
-
Troubleshooting:
-
Increase the concentrations of the protein and/or the ligand.
-
If the binding is entropically driven with a very small enthalpy change, it may be difficult to detect by ITC. Consider using an orthogonal method like Surface Plasmon Resonance (SPR) or FP.
-
-
-
Inactive compound: The this compound may have degraded.
-
Troubleshooting:
-
Verify the integrity and purity of your compound using techniques like LC-MS or NMR.
-
-
Question 3: We are seeing poor reproducibility between experiments. What are the common sources of variability?
Answer: Poor reproducibility can stem from several sources:
-
Inconsistent sample preparation: Variations in protein or ligand concentrations, or buffer preparation can lead to different results.
-
Troubleshooting:
-
Prepare large batches of reagents and aliquot them for single use to minimize variability.
-
Always accurately measure protein and ligand concentrations before each experiment.
-
-
-
Pipetting errors: Inaccurate or inconsistent pipetting, especially with small volumes, can significantly impact the results.
-
Troubleshooting:
-
Ensure pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions.
-
-
-
Fluctuations in experimental conditions: Variations in temperature or incubation times can affect binding kinetics and equilibrium.
-
Troubleshooting:
-
Use a temperature-controlled plate reader or incubator.
-
Ensure consistent incubation times across all experiments.
-
-
-
Reagent degradation: Protein activity can decrease over time, and ligands can degrade if not stored properly.
-
Troubleshooting:
-
Store proteins at -80°C in small aliquots.[4]
-
Store compounds under the recommended conditions (e.g., desiccated, protected from light).
-
-
Question 4: How can we increase the binding affinity of our (S,R,S)-AHPC-based ligand to VHL?
Answer: Enhancing binding affinity typically involves structure-based drug design and medicinal chemistry efforts. Based on the known interactions of similar ligands with VHL, consider the following:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the cyclohexane (B81311) or the C2 linker of your molecule and evaluate the impact on binding affinity. This will help identify chemical modifications that are favorable for binding.
-
Computational modeling: Use molecular docking and molecular dynamics simulations to predict how modifications to your ligand will affect its interaction with the VHL binding pocket. This can help prioritize which new derivatives to synthesize.
-
Exploiting key interactions: The binding of ligands to VHL is often dependent on key hydrogen bonds with residues like Tyr98, Ser111, and His115. Ensure your ligand's core structure maintains these critical interactions. Modifications to the solvent-exposed regions of the ligand are more likely to be tolerated and could be optimized to form additional favorable contacts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to VHL Ligands for PROTACs: Spotlight on (S,R,S)-AHPC-CO-cyclohexane-C2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized and well-validated choice for PROTAC design. This guide provides a comparative analysis of various VHL ligands, with a special focus on (S,R,S)-AHPC-CO-cyclohexane-C2, a derivative of the widely used VH032 ligand. We present key performance data, detailed experimental protocols, and visual aids to inform the rational design and selection of VHL ligands for your PROTAC development.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The VHL E3 ligase is a popular choice due to its well-defined substrate recognition domain and the availability of potent small molecule ligands. These ligands are typically derivatives of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α), and are designed to bind to the VHL protein with high affinity.
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a crucial first step in the degradation process. The stability and cooperativity of this complex directly impact the efficiency of target ubiquitination and subsequent degradation by the proteasome. Therefore, a thorough understanding of the binding affinities and ternary complex forming capabilities of different VHL ligands is essential for developing effective PROTACs.
Quantitative Comparison of VHL Ligands and Resulting PROTACs
The performance of a VHL ligand is assessed by its binding affinity to the VHL protein, its ability to promote the formation of a stable ternary complex, and the degradation efficiency of the resulting PROTAC. The following tables summarize key quantitative data for (S,R,S)-AHPC (the core of this compound, also known as VH032-NH2), and other prominent VHL ligands and their corresponding PROTACs.
Table 1: Binding Affinities of VHL Ligands
This table presents the binding affinities (Kd or IC50) of various small molecule ligands to the VHL E3 ligase. A lower value indicates a stronger binding affinity.
| VHL Ligand | Binding Affinity (Kd/IC50, nM) | Assay Method | Reference |
| VH032 | 185 | Fluorescence Polarization | [1][2] |
| VH101 | 44 | Fluorescence Polarization | [2] |
| VH298 | 80-90 | Not Specified | [3] |
| Ligand 134a | 29 | Surface Plasmon Resonance | [2] |
| Ligand 140a | 462 (IC50) | Fluorescence Polarization | [2] |
Table 2: Ternary Complex Formation and Cooperativity of VHL-based PROTACs
Cooperativity (α) is a measure of the change in binding affinity of one component of the ternary complex (e.g., the E3 ligase) in the presence of the other (the target protein). An α value greater than 1 indicates positive cooperativity, meaning the components bind more strongly in the ternary complex than they do individually to the PROTAC.
| PROTAC | VHL Ligand | Target Protein (Domain) | Cooperativity (α) | Assay Method | Reference |
| MZ1 | VH032 | BRD4 (BD2) | ~7-22 | ITC, SPR | [4][5] |
| AT1 | VH032 | BRD4 (BD2) | ~5 | ITC | [4] |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | Not explicitly stated, but potent degradation suggests efficient ternary complex formation. | - | [6] |
| SIM1 | VH032 derivative | BET proteins | 3.5 | AlphaLISA | [6] |
Table 3: Degradation Efficiency of VHL-based PROTACs
The degradation efficiency of a PROTAC is characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC | VHL Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VH032 | BRD4 | H661, H838 | 8, 23 | >90 | |
| ARV-771 | (S,R,S)-AHPC-Me | BRD2/3/4 | 22Rv1 (CRPC) | < 5 | Not Reported | [7][8] |
| VZ185 | VH101 derivative | BRD7/9 | RI-1 | 4.5 (BRD7), 1.8 (BRD9) | 95 | [9][10][11] |
| PROTAC 139 | Ligand 134a derivative | BRD4 | PC3, EOL-1 | 3.3, 0.87 | 97, 96 | [2] |
This compound is a derivative of (S,R,S)-AHPC (VH032-NH2), and while specific data for this exact conjugate is not publicly available in comparative tables, the performance of PROTACs based on the VH032 core provides a strong indication of its potential.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of experimental results, detailed protocols for key assays are provided below.
Protocol 1: VHL-Ligand Binding Affinity Assay (Fluorescence Polarization)
This protocol outlines the measurement of binding affinity of a VHL ligand to the VHL protein complex using fluorescence polarization (FP).
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled tracer ligand (e.g., a known high-affinity VHL ligand conjugated to a fluorophore)
-
Test VHL ligand (e.g., this compound)
-
Assay Buffer (e.g., 150 mM NaCl, 20 mM HEPES pH 7.5, 5 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the VBC complex in assay buffer at a concentration that is approximately twice the Kd of the tracer ligand.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-5 nM) to ensure a good assay window.
-
Prepare a serial dilution of the test VHL ligand in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
-
Assay Setup:
-
Add 10 µL of the test VHL ligand serial dilutions to the wells of the 384-well plate.
-
Include control wells:
-
No inhibitor control: 10 µL of assay buffer with DMSO.
-
No protein control: 10 µL of assay buffer with DMSO.
-
-
Add 10 µL of the 2X VBC complex solution to all wells except the "no protein control" wells. Add 10 µL of assay buffer to the "no protein control" wells.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer and its concentration are known.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to monitor the formation of the ternary complex between a target protein, a PROTAC, and VHL using NanoBRET™ technology.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase (donor)
-
Expression vector for VHL fused to HaloTag® (acceptor)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
White, 96-well, flat-bottom, cell culture-treated plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells into the 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids according to the manufacturer's protocol for the transfection reagent. A 1:10 ratio of donor to acceptor plasmid is a common starting point.
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To prevent degradation and solely measure ternary complex formation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™ according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
-
Measurement:
-
Incubate the plate for 15-30 minutes at room temperature.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values, which are indicative of ternary complex formation.
-
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol details the quantification of target protein degradation in cells treated with a PROTAC using Western blotting.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then probe with the primary antibody for the loading control, followed by the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The selection of an appropriate VHL ligand is a cornerstone of successful PROTAC design. This guide provides a framework for comparing this compound and other VHL ligands based on their binding affinities, ternary complex formation capabilities, and the degradation efficiencies of the resulting PROTACs. The provided data tables and detailed experimental protocols are intended to empower researchers to make informed decisions in their pursuit of novel and effective protein degraders. While this compound is a promising component for PROTAC development due to its VH032 core, empirical testing using the methodologies outlined here will be crucial to fully characterize its performance in the context of a specific target and linker.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ARV-771 (ARV771) | BET PROTAC | Probechem Biochemicals [probechem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to VHL- and CRBN-Based Proteolysis Targeting Chimeras (PROTACs) in Targeted Protein Degradation
An Important Clarification on (S,R,S)-AHPC-CO-cyclohexane-C2:
Initial analysis reveals a common point of confusion in the rapidly evolving field of targeted protein degradation. The molecule this compound is a ligand-linker conjugate designed for use in Proteolysis Targeting Chimeras (PROTACs). However, the core component, (S,R,S)-AHPC (also known as VH032), is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, not Cereblon (CRBN)[1][2][3][4][5]. Therefore, a direct comparison of degradation efficiency between "this compound" and "CRBN ligands" is a comparison between two different classes of E3 ligase recruiters. This guide will provide a comprehensive comparison of the degradation efficiency of VHL-based PROTACs and CRBN-based PROTACs, which is a critical consideration in the design and development of novel therapeutics.
This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective analysis of the performance of these two major PROTAC classes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Strategy with Distinct Recruiters
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental mechanism for both VHL and CRBN-based PROTACs is the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
General mechanism of PROTAC-induced protein degradation.
Quantitative Performance Comparison: VHL vs. CRBN-based Degraders
The choice of E3 ligase recruiter can significantly impact a PROTAC's degradation efficiency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax). The following table summarizes comparative data for VHL- and CRBN-based PROTACs targeting several key proteins. It is important to note that direct head-to-head comparisons with identical POI binders and linkers are not always available in the literature, and the cellular context can influence performance.
| Target Protein | E3 Ligase Recruiter | PROTAC/Compound ID | Cell Line | DC50 (nM) | Dmax (%) |
| KRAS G12C | VHL | Unspecified | NCI-H358 | ~100 | >90 |
| CRBN | Unspecified | NCI-H358 | ~30 | >90 | |
| FLT3 | VHL | Quizartinib derivative | MV4-11 | ~10-100 | >90[6] |
| CRBN | LWY-713 | MV4-11 | 0.614 | 94.8[6] | |
| CRBN | Gilteritinib derivative | MOLM-14 | ~1-10 | >90[6] | |
| EGFR L858R | VHL | Compound 68 | HCC-827 | 5.0 | Not Specified |
| VHL | Compound 68 | H3255 | 3.3 | Not Specified | |
| CRBN | Compound 69 | HCC-827 | 11 | Not Specified | |
| CRBN | Compound 69 | H3255 | 25 | Not Specified | |
| CRBN | VHL | TD-165 | HEK293T | 20.4 | 99.6 |
| VHL | TD-158 | HEK293T | 44.5 | 97.1 |
Note: The data presented is compiled from different studies and should be interpreted with consideration for the varying experimental conditions.
Current research suggests that VHL-recruiting PROTACs may be more efficient for certain targets like KRAS mutants, while CRBN-based degraders have shown high potency for others[7]. The choice of E3 ligase can also be influenced by its expression levels in different tissues and cell types[8].
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. Western blotting is a cornerstone technique for quantifying the degradation of a target protein.
Protocol: Western Blotting for PROTAC-Induced Protein Degradation
Objective: To determine the extent of target protein degradation (DC50 and Dmax) following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HEK293T, HeLa) or suspension cells (e.g., THP-1) at an appropriate density in multi-well plates.
-
Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
7. Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Experimental workflow for Western Blot analysis.
Conclusion
The selection between a VHL and a CRBN E3 ligase recruiter is a critical decision in the development of a PROTAC therapeutic. While both operate through the same fundamental mechanism of inducing protein degradation, their efficiencies can vary significantly depending on the target protein, cellular context, and the specific chemical matter of the PROTAC. VHL-based degraders, which would include those derived from (S,R,S)-AHPC, and CRBN-based degraders both represent powerful tools in the targeted protein degradation field. The choice of E3 ligase should be empirically determined for each new target through rigorous experimental evaluation, as outlined in this guide. Future research focusing on direct, systematic comparisons of VHL and CRBN-based PROTACs with matched POI binders and linkers will be invaluable in further elucidating the optimal design principles for potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of (S,R,S)-AHPC-CO-cyclohexane-C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-CO-cyclohexane-C2 is a chemical entity designed as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary function of this molecule within a PROTAC is to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. Validating the engagement of this VHL ligand is a critical step in the development of effective and specific protein degraders. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of PROTACs incorporating this compound.
The PROTAC Mechanism: A Signaling Pathway Overview
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system. They consist of two ligands connected by a linker: one binds to a target protein of interest, and the other, in this case, derived from this compound, binds to an E3 ubiquitin ligase like VHL. This binding induces the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Comparative Analysis of Target Engagement Validation Methods
Several methodologies can be employed to validate the cellular target engagement of a VHL ligand within a PROTAC. The choice of method often depends on the specific question being addressed, throughput requirements, and available resources. Below is a comparison of key techniques.
| Method | Principle | Quantitative Data | Throughput | Cellular Context |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Thermal shift (ΔTm), EC50 for stabilization. | Low to Medium | Intact cells, cell lysates. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of the E3 ligase (VHL) to detect interaction with the target protein in the presence of the PROTAC. | Relative band intensity on Western blot. | Low | Intact cells. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events on a sensor surface. | Binding affinity (KD), association (ka) and dissociation (kd) rates for binary and ternary complexes. | Medium | In vitro (purified proteins). |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. | IC50 for displacement of a fluorescent tracer. | High | Intact cells. |
| Quantitative Proteomics (e.g., dMS) | Mass spectrometry-based quantification of protein levels across the proteome following PROTAC treatment. | Degradation concentration 50 (DC50), maximal degradation (Dmax), degradation kinetics. | Medium to High | Intact cells. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[1] The principle is that the binding of a ligand, such as the VHL-recruiting moiety of a PROTAC, stabilizes the VHL protein against thermal denaturation.
Experimental Workflow:
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the PROTAC containing this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble VHL protein by Western blotting using a VHL-specific antibody. An internal loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble VHL protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - VHL) within the cell, which is the cornerstone of the PROTAC's mechanism of action.[2]
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat cells with the PROTAC. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for VHL. Then, add protein A/G beads to capture the antibody-VHL complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using an antibody against the target protein of interest. The presence of the target protein in the VHL immunoprecipitate from PROTAC-treated cells, but not in the control, confirms the formation of the ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that provides quantitative, real-time data on the binding kinetics and affinity of the PROTAC to both the VHL E3 ligase and the target protein, as well as the formation of the ternary complex.[3][4][5]
Experimental Workflow:
Protocol:
-
Immobilization: Covalently immobilize purified VHL protein (or the target protein) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure binding to VHL, inject a series of concentrations of the PROTAC over the immobilized VHL surface and a reference surface.
-
To measure binding to the target protein, immobilize the target protein and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Immobilize VHL. Inject a saturating concentration of the PROTAC, followed by the target protein, to observe the formation of the ternary complex.
-
Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized VHL.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. A cooperativity factor can also be calculated to understand the stability of the ternary complex.[4]
Conclusion
The validation of target engagement is a multifaceted process that is crucial for the successful development of PROTACs. For a molecule like this compound, which serves as a VHL ligand-linker conjugate, confirming its ability to effectively recruit VHL in a cellular context is paramount. While biophysical methods like SPR provide invaluable quantitative data on binding kinetics, in-cell assays such as CETSA and Co-IP are essential for demonstrating target engagement and mechanism of action in a physiologically relevant environment. A comprehensive validation strategy will typically involve a combination of these techniques to build a robust data package that supports the progression of a PROTAC candidate.
References
In vivo efficacy of (S,R,S)-AHPC-CO-cyclohexane-C2 based PROTACs in mouse models
An Objective Comparison of VHL-based PROTACs for Oncology Research
This guide provides a detailed comparison of the in vivo efficacy of two prominent PROTACs (Proteolysis Targeting Chimeras) that utilize a Von Hippel-Lindau (VHL) E3 ligase ligand derived from the (S,R,S)-AHPC scaffold. While the specific term "(S,R,S)-AHPC-CO-cyclohexane-C2" refers to an E3 ligase ligand-linker conjugate, this guide will focus on Bavdegalutamide (ARV-110) , a clinically advanced Androgen Receptor (AR) degrader that incorporates a similar structural motif. For comparative purposes, its performance will be contrasted with ARV-771 , a potent Bromodomain and Extra-Terminal (BET) protein degrader.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data from relevant mouse models, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Core Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase, such as VHL or Cereblon (CRBN). This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
In Vivo Efficacy of Bavdegalutamide (ARV-110): An Androgen Receptor Degrader
Bavdegalutamide (ARV-110) is an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[2] It has shown significant efficacy in preclinical models, particularly those resistant to standard-of-care therapies like enzalutamide (B1683756).[3][4]
Quantitative Data Summary: ARV-110
| Mouse Model | Treatment & Dose | Key Outcomes | Reference |
| VCaP Xenograft | 1 mg/kg, PO, QD | >90% AR degradation observed. | [3][4] |
| Enzalutamide-Resistant VCaP Xenograft | 10 mg/kg, PO, QD | Robust tumor growth inhibition and reduction of AR-target gene expression. | [2][3] |
| LNCaP Xenograft | Not Specified | Significant inhibition of tumor growth and AR signaling. | [3] |
| Patient-Derived Xenograft (PDX) | 10 mg/kg, PO, QD | Greater tumor growth inhibition compared with enzalutamide. | [2][5] |
Experimental Protocol: Enzalutamide-Resistant VCaP Xenograft Model
-
Cell Line: VCaP prostate cancer cells, known to overexpress AR, are used. Resistance to enzalutamide is established through long-term culture with the drug.
-
Animal Model: Male castrated immunodeficient mice (e.g., SCID or NOD-SCID) are utilized.
-
Tumor Implantation: VCaP cells are subcutaneously implanted into the flanks of the mice. Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³).
-
Treatment Groups: Mice are randomized into vehicle control, enzalutamide, and ARV-110 treatment groups.
-
Dosing Regimen: ARV-110 is administered orally (PO) once daily (QD) at a specified dose (e.g., 10 mg/kg).[2]
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight is monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested a few hours after the final dose (e.g., 16 hours post-dose) to assess the levels of AR protein via Western blot or ELISA to confirm target degradation.[6] Expression of AR-regulated genes like PSA and ERG is also measured.[4][6]
Caption: Workflow for a typical ARV-110 in vivo efficacy study.
Comparative Efficacy of ARV-771: A BET Protein Degrader
ARV-771 is a PROTAC that degrades BET family proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers involved in regulating the transcription of key oncogenes like c-MYC and AR.[7] Its efficacy has been demonstrated in models of castration-resistant prostate cancer (CRPC).[8]
Quantitative Data Summary: ARV-771
| Mouse Model | Treatment & Dose | Key Outcomes | Reference |
| 22Rv1 Xenograft (CRPC) | 50 mg/kg, Subcutaneous, QD | Induced tumor regression. Superior to BET inhibitors which were only cytostatic. | [8] |
| VCaP Xenograft (CRPC) | Not Specified | Suppressed both full-length AR and AR-V7 splice variant levels. | [8] |
| Leukemia Mouse Model | Not Specified | Reduced leukemia burden. | [7] |
Experimental Protocol: 22Rv1 Xenograft Model
-
Cell Line: 22Rv1 CRPC cells, which express both full-length AR and the ligand-binding domain-deficient AR-V7 splice variant, are used.
-
Animal Model: Male immunodeficient mice are used.
-
Tumor Implantation: 22Rv1 cells are implanted subcutaneously.
-
Treatment Groups: Mice are randomized into vehicle control and ARV-771 treatment groups.
-
Dosing Regimen: ARV-771 is administered, often subcutaneously, once daily.[8]
-
Efficacy Endpoints: Tumor volume and body weight are monitored throughout the study. Tumor regression is a key endpoint.
-
Pharmacodynamic Analysis: Tumor tissue is analyzed for degradation of BRD4 and downstream effects on c-MYC and AR protein levels via Western blot or ELISA.[8][9]
Objective Comparison and Discussion
| Feature | Bavdegalutamide (ARV-110) | ARV-771 |
| Target(s) | Androgen Receptor (AR) | BRD2, BRD3, BRD4 |
| Mechanism | Direct degradation of AR protein. | Degradation of epigenetic readers, leading to downstream suppression of AR and c-MYC signaling.[8] |
| Key Advantage | Active in models with AR mutations and overexpression, and resistant to AR antagonists like enzalutamide.[2] | Induces tumor regression, whereas BET inhibitors often only slow growth.[8] Degrades BRD proteins, impacting multiple oncogenic pathways. |
| Administration | Oral (PO) | Subcutaneous (in preclinical studies) |
| Efficacy in CRPC | High; directly removes the primary disease driver. | High; suppresses AR signaling and c-MYC, and is effective against AR-V7 expressing cells.[8] |
Both ARV-110 and ARV-771 demonstrate the powerful potential of VHL-based PROTACs in overcoming resistance mechanisms in prostate cancer. ARV-110's direct degradation of AR is a clear advantage in tumors driven by AR aberrations.[2] In contrast, ARV-771 offers a different therapeutic strategy by targeting the epigenetic machinery that controls the expression of multiple oncogenes, including AR, which may be beneficial in a broader context or in tumors that have developed alternative signaling pathways.[8][10] The ability of ARV-771 to cause tumor regression, rather than just growth inhibition, highlights a potential superiority of degradation over simple inhibition for the BET target class.[8]
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. ARV 771 | Active Degraders: R&D Systems [rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTACs and Molecular Glues: The Case of (S,R,S)-AHPC-CO-cyclohexane-C2-based PROTACs versus Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, two prominent strategies have emerged: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides a detailed head-to-head comparison of these two modalities, exemplified by PROTACs synthesized using the (S,R,S)-AHPC-CO-cyclohexane-C2 E3 ligase ligand-linker and the archetypal molecular glues, Thalidomide and its analogs. We present a comprehensive overview of their mechanisms of action, key molecular players, and the experimental methodologies used to evaluate their performance, supported by available data.
Executive Summary
PROTACs and molecular glues both harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. However, they achieve this through distinct mechanisms. PROTACs are heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This compound is a chemical moiety that functions as a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a linker for attachment to a target-binding warhead. In contrast, molecular glues are smaller molecules that modify the surface of an E3 ligase, inducing the recruitment and degradation of "neo-substrates" not typically targeted by that ligase. Thalidomide and its analogs (Immunomodulatory Drugs or IMiDs) are classic examples, binding to the Cereblon (CRBN) E3 ligase.
This guide will delve into a specific application of this compound in the development of PROTACs targeting SMARCA2 and SMARCA4, and compare this approach with the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by Thalidomide analogs.
At a Glance: PROTACs vs. Molecular Glues
| Feature | This compound based PROTACs | Thalidomide Analogs (Molecular Glues) |
| Mechanism of Action | Induce proximity between target protein and E3 ligase | Induce neo-morphic interaction between E3 ligase and target |
| Molecular Nature | Heterobifunctional molecule (target binder-linker-E3 binder) | Monovalent small molecule |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN)[1][2] |
| Target Protein Example | SMARCA2/4[3] | Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][4] |
| Targeting Strategy | Rational design based on known binders for target and E3 ligase | Often discovered serendipitously or through screening |
| Therapeutic Rationale | Synthetic lethality in cancers with SMARCA4 mutations[5] | Anti-myeloma and immunomodulatory effects[2][6] |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action
The fundamental difference between these two classes of protein degraders lies in their mechanism of inducing a ternary complex (Target Protein - Degrader - E3 Ligase).
This compound based PROTACs function as a bridge. The (S,R,S)-AHPC moiety specifically engages the VHL E3 ligase, while a warhead at the other end of the molecule, connected by the cyclohexane-C2 linker, binds to the protein of interest (e.g., SMARCA2/4). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for proteasomal degradation.
Thalidomide analogs , on the other hand, act as molecular glues. They bind directly to the CRBN E3 ligase, subtly altering its surface conformation.[1] This new conformation has a high affinity for neo-substrates, such as the transcription factors Ikaros and Aiolos, which are then ubiquitinated and degraded.[2][4][6]
Diagram: Comparative Mechanism of Action
Caption: Comparative mechanisms of PROTACs and molecular glues.
Signaling Pathways and Therapeutic Implications
The distinct targets of these degraders lead to different downstream effects and therapeutic applications.
SMARCA2/4 Degradation: SMARCA2 and SMARCA4 are ATP-dependent helicases that are core components of the SWI/SNF chromatin remodeling complex.[7] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning. In some cancers, one of these paralogs (e.g., SMARCA4) is lost due to mutation, making the cancer cells solely dependent on the other (SMARCA2) for survival.[8][9] Degrading the remaining paralog with a PROTAC is a promising synthetic lethal therapeutic strategy.[5][9]
Diagram: SMARCA2/4 Degradation Pathway
Caption: Signaling pathway affected by SMARCA2/4 degradation.
Ikaros and Aiolos Degradation: Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid transcription factors that are essential for the survival of multiple myeloma cells.[2][4] They also play a role in repressing the expression of Interleukin-2 (IL-2), a key cytokine for T-cell activation.[4] Thalidomide analogs induce the degradation of Ikaros and Aiolos, leading to direct anti-myeloma effects and an enhanced anti-tumor immune response through T-cell activation.[2][6]
Diagram: Ikaros/Aiolos Degradation Pathway
Caption: Signaling pathway affected by Ikaros/Aiolos degradation.
Quantitative Data and Performance Metrics
Direct quantitative comparison between a specific this compound based PROTAC and a Thalidomide analog is challenging due to their different targets and therapeutic contexts. However, we can compare the typical performance metrics used to evaluate each class of molecule.
| Metric | Description | Typical Values for PROTACs (e.g., SMARCA2/4 degraders) | Typical Values for Thalidomide Analogs (e.g., Iberdomide) |
| DC₅₀ (Degradation Concentration 50%) | Concentration of the compound required to degrade 50% of the target protein. | Low nanomolar range (e.g., <100 nM for SMARCA2/4)[3] | Nanomolar to low micromolar range |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of target protein degradation achieved. | Often >90%[3] | Varies depending on the analog and cell type |
| Binding Affinity (K D) to E3 Ligase | The equilibrium dissociation constant, indicating the affinity of the degrader for the E3 ligase. | Micromolar to nanomolar range for VHL ligands | Micromolar range for CRBN ligands |
| Selectivity | The degree to which the degrader affects the target protein versus other proteins in the proteome. | Assessed by proteomics; can be highly selective | Can have broader effects due to the nature of molecular glues |
Experimental Protocols
The evaluation of both PROTACs and molecular glues involves a series of in vitro and in cellulo assays to determine their efficacy, potency, and selectivity.
Key Experimental Workflow
Diagram: Experimental Workflow for Protein Degrader Evaluation
Caption: General experimental workflow for evaluating protein degraders.
Detailed Methodologies
1. Target Degradation Assays:
-
Western Blotting: A semi-quantitative method to visualize the reduction in the target protein levels in cells treated with the degrader. Cells are lysed, proteins are separated by size via electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein.
-
In-Cell Western (ICW) / High-Content Imaging: Quantitative methods performed in multi-well plates. Cells are fixed and permeabilized in the wells, then incubated with a primary antibody against the target protein and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of target protein, is measured using a plate reader or imaging system.
-
Mass Spectrometry (MS)-based Proteomics: A global, unbiased method to quantify changes in protein levels across the entire proteome upon treatment with the degrader. This is the gold standard for assessing both on-target degradation and off-target effects.
2. Ternary Complex Formation Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase. The target protein and E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. Formation of the ternary complex brings the fluorophores close enough for FRET to occur, resulting in a detectable signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay detects the formation of the ternary complex. Donor and acceptor beads are coated with antibodies or tags that bind to the target protein and E3 ligase. Complex formation brings the beads into proximity, generating a chemiluminescent signal.
3. In Vitro Ubiquitination Assays:
-
This assay reconstitutes the ubiquitination cascade in a test tube with purified E1, E2, E3 ligase, ubiquitin, the target protein, and the degrader. The ubiquitination of the target protein is then typically detected by Western blotting for ubiquitin.
4. Cell Viability and Apoptosis Assays:
-
These assays measure the functional consequences of target protein degradation. Common methods include MTT or CellTiter-Glo assays for cell viability and Annexin V/Propidium Iodide staining followed by flow cytometry for apoptosis.
Conclusion
Both this compound-based PROTACs and Thalidomide analog molecular glues are powerful tools for inducing targeted protein degradation, albeit through different mechanisms and with distinct therapeutic applications. PROTACs offer a more rational design approach, where a known binder for a target protein can be converted into a degrader by linking it to an E3 ligase ligand like (S,R,S)-AHPC. This has opened up the possibility of targeting proteins previously considered "undruggable." Molecular glues like the Thalidomide analogs, while often discovered more serendipitously, have proven to be highly effective therapeutics and continue to be a source of new drug discovery efforts. The choice between these strategies depends on the specific target, the desired therapeutic outcome, and the availability of suitable ligands. As our understanding of the ubiquitin-proteasome system deepens, we can expect to see further innovation in both of these exciting modalities.
References
- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Degradation of BRD4: A Comparative Analysis of a Hypothetical (S,R,S)-AHPC-CO-cyclohexane-C2 Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical Proteolysis Targeting Chimera (PROTAC) utilizing the (S,R,S)-AHPC-CO-cyclohexane-C2 E3 ligase ligand-linker conjugate for the targeted degradation of Bromodomain-containing protein 4 (BRD4). The performance of this hypothetical PROTAC is benchmarked against established BRD4 degraders, supported by a summary of key experimental data and detailed methodologies for the validation of on-target degradation.
This compound is an E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC moiety, a derivative of the VH032 ligand which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In this guide, we conceptualize a complete PROTAC, termed "Hypothetical-PROTAC-1," by assuming the conjugation of this compound to a BRD4-binding ligand, such as JQ1. This allows for a direct comparison with well-characterized BRD4-targeting PROTACs.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3][4] As illustrated below, Hypothetical-PROTAC-1 would bring BRD4 into close proximity with the VHL E3 ligase complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
A Comparative Guide to (S,R,S)-AHPC-CO-cyclohexane-C2 in Reproducible PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTACs synthesized with the (S,R,S)-AHPC-CO-cyclohexane-C2 linker, focusing on the reproducibility of experimental outcomes. We will delve into the factors influencing experimental consistency and compare the characteristics of this linker with other alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. It is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The choice of linker in a PROTAC is critical as it influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), all of which impact experimental reproducibility.
Performance and Reproducibility
While direct comparative studies on the experimental reproducibility of different PROTAC linkers are scarce, we can infer performance and consistency from the extensive characterization of PROTACs synthesized using linkers with the (S,R,S)-AHPC core structure. A prime example is ACBI1 , a potent and selective degrader of the chromatin remodeling proteins SMARCA2 and SMARCA4. The linker in ACBI1 shares the core (S,R,S)-AHPC-cyclohexane structure, making it a relevant case study.
Factors Influencing Experimental Reproducibility:
-
Compound Stability and Solubility: Inconsistent results in cellular assays can often be attributed to poor solubility and stability of the PROTAC compound in aqueous buffers or cell culture media. It is crucial to assess the stability of the PROTAC in the experimental medium over the time course of the assay.
-
Ternary Complex Formation: The geometry and stability of the ternary complex are heavily influenced by the linker's length and composition. A stable and cooperative ternary complex is more likely to lead to consistent and efficient protein degradation.
-
The "Hook Effect": A common phenomenon in PROTAC experiments is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex. Performing a wide dose-response experiment is essential to identify the optimal concentration range and ensure reproducible results.
-
Cellular Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is a key determinant of its activity. The linker composition has a profound impact on passive cell permeability.
Comparison with Alternative Linkers
The this compound linker belongs to the class of aliphatic and cyclo-aliphatic linkers. These are often compared with polyethylene (B3416737) glycol (PEG)-based linkers.
| Feature | This compound (Aliphatic/Cyclo-aliphatic) | PEG-based Linkers |
| Structure | Rigid, defined conformation | Flexible, variable length |
| Solubility | Generally lower aqueous solubility | Higher aqueous solubility |
| Cell Permeability | Can be optimized for good permeability by facilitating folded, less polar conformations. | Can be challenging to optimize for permeability due to higher polarity. |
| Ternary Complex | Rigidity may lead to more defined and stable ternary complex geometries. | Flexibility can allow for more dynamic and potentially less stable ternary complexes. |
| Reproducibility | Predictable conformation may contribute to more consistent ternary complex formation and thus, more reproducible degradation. | Flexibility might introduce more variability in ternary complex formation, potentially affecting reproducibility. |
Supporting Experimental Data
The following table summarizes data from the characterization of ACBI1, a PROTAC utilizing a linker with the (S,R,S)-AHPC-cyclohexane core. The data from two independent experiments demonstrate a good level of reproducibility in determining the half-maximal degradation concentration (DC50).
| Cell Line | Target Protein | DC50 (nM) - Experiment 1 | DC50 (nM) - Experiment 2 |
| MV-4-11 | SMARCA2 | 6 | 6 |
| MV-4-11 | SMARCA4 | 11 | 11 |
| MV-4-11 | PBRM1 | 32 | 32 |
| NCI-H1568 | SMARCA2 | 3.3 | 3.3 |
| NCI-H1568 | PBRM1 | 15.6 | 15.6 |
Data extracted from studies on ACBI1, which uses a closely related linker structure.[1]
Experimental Protocols
To ensure reproducible results when using PROTACs synthesized with this compound, it is crucial to follow well-defined experimental protocols.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying target protein degradation via Western Blot.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized target protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is to determine the rate of metabolic degradation of a PROTAC.
-
Reagent Preparation:
-
Prepare working solutions of the PROTAC compound.
-
Prepare a NADPH regenerating system.
-
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate (B84403) buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding the aliquot to cold acetonitrile (B52724) with an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the metabolic half-life.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: Key factors influencing the reproducibility of PROTAC experiments.
References
The Critical Role of Stereochemistry in PROTACs: A Comparative Guide to (S,R,S)-AHPC-CO-cyclohexane-C2 and its Inactive Stereoisomer as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The exquisite specificity of this process is highly dependent on the precise three-dimensional arrangement of the PROTAC, particularly the stereochemistry of its E3 ligase ligand. This guide provides a comprehensive comparison of a PROTAC incorporating the active (S,R,S)-AHPC-CO-cyclohexane-C2 VHL ligand and its corresponding inactive stereoisomeric negative control, highlighting the critical importance of stereochemical integrity in PROTAC research and development.
The Significance of a Stereoisomeric Negative Control
A well-designed negative control is fundamental to rigorously validate that the observed biological effects of a PROTAC are due to its intended mechanism of action. An ideal negative control should be structurally as similar as possible to the active compound but lack a key feature required for its activity. In the context of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, the (S,S,S)-AHPC stereoisomer serves as an excellent negative control. This is because the (S,R,S) configuration is essential for binding to the VHL E3 ligase. By simply inverting the stereochemistry at the hydroxyl-bearing carbon of the proline ring to (S,S,S), the molecule's ability to recruit VHL is abrogated, thus preventing the formation of a productive ternary complex and subsequent protein degradation. The use of such a control allows researchers to definitively attribute the degradation of the target protein to the VHL-mediated ubiquitin-proteasome pathway initiated by the active PROTAC.
Comparative Performance Data
To illustrate the stark difference in activity between the active PROTAC and its stereoisomeric negative control, we present representative data for a hypothetical BRD4-targeting PROTAC. This PROTAC employs the JQ1 warhead for BRD4, linked via a cyclohexane-C2 linker to either the active (S,R,S)-AHPC or the inactive (S,S,S)-AHPC VHL ligand.
| Parameter | Active PROTAC: JQ1-(S,R,S)-AHPC-CO-cyclohexane-C2 | Negative Control: JQ1-(S,S,S)-AHPC-CO-cyclohexane-C2 |
| VHL Binding Affinity (Kd) | ~150 nM | > 100 µM |
| BRD4 Binding Affinity (Kd) | ~50 nM | ~50 nM |
| Ternary Complex Formation | Cooperative | No significant formation |
| BRD4 Degradation (DC50) | ~25 nM | No degradation observed |
| Maximum Degradation (Dmax) | >95% | <5% |
As the data clearly demonstrates, the single stereochemical change in the VHL ligand completely abolishes the PROTAC's ability to degrade the target protein, BRD4. While both the active PROTAC and the negative control retain their ability to bind to BRD4, the inability of the negative control to engage VHL prevents the formation of the crucial ternary complex required for ubiquitination and degradation.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical basis for using a stereoisomeric negative control.
Detailed Experimental Protocols
Reproducibility and rigor are paramount in scientific research. The following are detailed protocols for key experiments used to compare the activity of an active PROTAC and its negative control.
VHL Binding Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity of the PROTACs to the VHL E3 ligase complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Active PROTAC and negative control dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare a solution of VBC complex and FAM-HIF-1α peptide in assay buffer. The concentration of VBC should be in the low nanomolar range, and the FAM-HIF-1α concentration should be at its Kd for VBC.
-
Create a serial dilution of the active PROTAC and the negative control in DMSO, and then dilute further in assay buffer.
-
Add the PROTAC dilutions to the 384-well plate.
-
Add the VBC/FAM-HIF-1α mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki value.
In Vitro Ubiquitination Assay
Objective: To determine if the active PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant target protein (e.g., BRD4)
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified VBC E3 ligase complex
-
Human recombinant ubiquitin
-
ATP
-
Ubiquitination reaction buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Active PROTAC and negative control dissolved in DMSO
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Set up reactions on ice in microcentrifuge tubes.
-
To each tube, add the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, VBC complex, and the target protein.
-
Add the active PROTAC, negative control, or DMSO vehicle to the respective tubes.
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to polyubiquitinated protein.
Cellular Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of the target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein (e.g., HEK293T cells for BRD4)
-
Cell culture medium and supplements
-
Active PROTAC and negative control dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the active PROTAC and the negative control in cell culture medium.
-
Treat the cells with the different concentrations of the compounds and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the total protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in the in vitro ubiquitination assay protocol.
-
Detect the protein bands using a chemiluminescent imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Conclusion
The use of a stereoisomeric negative control, such as (S,S,S)-AHPC for the (S,R,S)-AHPC VHL ligand, is an indispensable tool in the development of PROTACs. It provides unequivocal evidence that the observed degradation of a target protein is a direct result of the intended mechanism of action. As demonstrated by the comparative data and experimental protocols in this guide, the subtle change in stereochemistry leads to a complete loss of activity, underscoring the high degree of specificity required for successful PROTAC design. For researchers in the field of targeted protein degradation, the rigorous use of such controls is essential for generating robust and reliable data, ultimately accelerating the translation of these promising therapeutics from the laboratory to the clinic.
A Comparative Guide to Protein Degraders Utilizing the (S,R,S)-AHPC VHL Ligand Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance benchmark of protein degraders built upon the (S,R,S)-AHPC scaffold, a key ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The molecule of interest, (S,R,S)-AHPC-CO-cyclohexane-C2, is an E3 ligase ligand-linker conjugate, serving as a foundational building block for creating Proteolysis-Targeting Chimeras (PROTACs)[1][2][3]. By attaching a target-specific ligand to this conjugate, a functional PROTAC can be synthesized to induce the degradation of a protein of interest.
This document benchmarks the efficacy of well-characterized, published PROTACs that utilize the (S,R,S)-AHPC VHL ligand. For a comprehensive comparison, their performance is contrasted with degraders targeting the same proteins but instead recruiting the Cereblon (CRBN) E3 ligase. The data presented herein is collated from various scientific publications and vendor technical sheets to provide an objective overview for researchers designing and evaluating novel protein degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC consists of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase, such as VHL or CRBN. This dual binding induces the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: General mechanism of PROTACs utilizing a VHL ligand like (S,R,S)-AHPC.
Performance Benchmarking Data
The following tables summarize the degradation and anti-proliferative activities of selected PROTACs. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum degradation observed. IC50/EC50 values indicate the potency for inhibiting cell proliferation.
Table 1: Benchmarking of BET Bromodomain Degraders
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of oncogene transcription, making them key targets in cancer research[2].
| Degrader | E3 Ligase Recruited | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50/EC50 (nM) | Citations |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate) | < 5 | Not Reported | < 1 | [4] |
| MZ1 | VHL | BRD4 > BRD2/3 | H661 (Lung) | 8 | > 95% at 100 nM | 11.3 (MV4-11) | [5] |
| dBET1 | CRBN | BRD2/3/4 | Breast Cancer | Not Reported | Not Reported | 430 | [6][7][8] |
| dBET6 | CRBN | BRD4 | HEK293T | 6 | 97% | Not Reported | [9] |
Table 2: Benchmarking of BCR-ABL Degraders
The BCR-ABL fusion protein is the causative driver of Chronic Myeloid Leukemia (CML). Degrading this oncoprotein is a primary therapeutic strategy.
| Degrader | E3 Ligase Recruited | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citations |
| GMB-475 | VHL | BCR-ABL, c-ABL | K562 (CML) | 340 | 95% | ~1000 | [10][11][12] |
| SIAIS178 | VHL | BCR-ABL | K562 (CML) | 8.5 | Not Reported | 24 | [1][13][14] |
| Dasatinib-Pomalidomide Conjugate (Representative) | CRBN | BCR-ABL | K562 (CML) | ~30 | > 90% | ~30 | [15][16] |
Signaling Pathway Visualization
BET Protein (BRD4) Signaling
BRD4 acts as an epigenetic "reader," binding to acetylated histones at super-enhancers and promoters to recruit the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex. This action drives the expression of key oncogenes like MYC. Degradation of BRD4 disrupts this entire process, leading to the downregulation of oncogenic programs and subsequent cell cycle arrest and apoptosis[2][17][18].
Caption: Simplified signaling pathway of BRD4 and its inhibition via PROTAC-mediated degradation.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of PROTAC efficacy.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This method quantifies the reduction in target protein levels following PROTAC treatment.
Workflow Diagram:
Caption: Standard experimental workflow for determining protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., K562, 22Rv1) in 6-well plates, ensuring they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours)[19].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-BCR-ABL) and a loading control (e.g., anti-GAPDH, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[3].
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values[9].
Cell Viability Assay (IC50/EC50 Determination)
This protocol assesses the anti-proliferative effect of the PROTAC on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂[20].
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells in triplicate for each concentration and include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C with 5% CO₂[21].
-
Reagent Addition: Add a cell viability reagent according to the manufacturer's instructions. Common methods include:
-
Signal Detection:
-
For CellTiter-Glo®, measure luminescence using a plate reader after a 10-minute incubation.
-
For CCK-8/MTT, measure absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 or EC50 value[20][21].
References
- 1. researchgate.net [researchgate.net]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. lifesensors.com [lifesensors.com]
- 10. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of novel BCR-ABL PROTACs based on the cereblon E3 ligase design, synthesis, and biological evaluation [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 22. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-CO-cyclohexane-C2: A Procedural Guide
For Immediate Reference: This document outlines essential safety and logistical procedures for the proper disposal of (S,R,S)-AHPC-CO-cyclohexane-C2. Researchers, scientists, and drug development professionals should use this guide to ensure safe handling and compliance with standard laboratory practices.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety data from related compounds, namely (S,R,S)-AHPC Hydrochloride and Cyclohexane (B81311), to provide a comprehensive disposal framework. The inclusion of "cyclohexane" in the compound's name necessitates stringent safety measures due to its hazardous nature.
Core Safety & Handling Protocols
Prior to disposal, it is imperative to adhere to the following personal protective equipment (PPE) and handling guidelines:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Quantitative Data Summary
The following tables provide a summary of the known properties and classifications for related compounds, which should be considered when handling and disposing of this compound.
Table 1: Physicochemical Properties of Related Compounds
| Property | This compound | Cyclohexane |
| Molecular Formula | C31H44N4O4S[1] | C6H12 |
| Molecular Weight | 568.77 g/mol [1][2][3] | 100.2 g/mol |
Table 2: Hazard Classifications for Cyclohexane
| Hazard Class | Classification |
| Flammable Liquids | Category 2[4] |
| Skin Corrosion/Irritation | Category 2[4] |
| Specific target organ toxicity — single exposure | Category 3 (Central nervous system)[4] |
| Aspiration Hazard | Category 1[4] |
| Hazardous to the aquatic environment — acute hazard | Category 1[4] |
Step-by-Step Disposal Procedure
Given the likely presence of a cyclohexane moiety, the disposal of this compound should be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with flammable and organic waste.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known solvents or contaminants.
-
Indicate the flammable and environmentally hazardous nature of the waste.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
-
Follow all institutional guidelines for the storage of flammable hazardous waste.
-
-
Institutional EHS Consultation:
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Provide them with all available information on the compound and its potential hazards.
-
-
Arranging for Pickup:
-
Follow your institution's established procedures for hazardous waste pickup and disposal.
-
Experimental Protocols Cited
This guide is based on the safety information available for structurally related compounds. No experimental protocols for the disposal of this specific compound were found in the public domain. The procedures outlined are based on standard laboratory practices for handling and disposing of hazardous chemical waste, with a particular emphasis on the known hazards of cyclohexane.
Disposal Decision Pathway
The following diagram illustrates the logical flow for making safe disposal decisions for this compound.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: This information is provided as a guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize institutional procedures and regulatory requirements.
References
Personal protective equipment for handling (S,R,S)-AHPC-CO-cyclohexane-C2
(S,R,S)-AHPC-CO-cyclohexane-C2 is an E3 ligase ligand-linker conjugate developed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are designed to harness the cell's natural protein disposal system to target and degrade specific proteins implicated in diseases like cancer.[4][5][6][7] Due to its intended biological activity and classification as a potent compound, stringent safety protocols are imperative during handling, storage, and disposal to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is essential. This includes protection for the body, face, hands, and respiratory system. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Occupational Exposure Band (OEB) Consideration |
| Low-Energy Operations (e.g., weighing, solution preparation in a contained environment) | - Disposable, low-linting coverall (e.g., Tyvek®) with integrated hood and shoe covers.[8] - Double nitrile gloves (outer pair with extended cuff). - Chemical splash goggles. - N95 respirator or higher (e.g., PAPR for higher quantities or longer durations).[9] | OEB 3-4 |
| High-Energy Operations (e.g., sonication, vortexing, potential for aerosol generation) | - Impervious "bunny suit" coverall with integrated hood and shoe covers.[9] - Double nitrile gloves (outer pair with extended cuff). - Full-face shield over chemical splash goggles. - Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge.[10][11] | OEB 4-5 |
| General Laboratory Work (in a designated potent compound handling area) | - Disposable lab coat with knit cuffs. - Single pair of nitrile gloves. - Safety glasses with side shields. | OEB 2-3 |
| Spill Cleanup | - Chemical-resistant, disposable coverall. - Double nitrile gloves. - Chemical splash goggles and a face shield. - Appropriate respirator (minimum N95, may require PAPR depending on spill size). | OEB 4-5 |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps for safe handling.
Figure 1: Safe Handling Workflow for this compound
Solution Preparation (Example): For preparing a stock solution, the following steps should be followed inside a certified chemical fume hood or a biological safety cabinet:
-
Pre-Weighing: Tare a clean, dry vial on an analytical balance within a containment enclosure.
-
Weighing: Carefully add the desired amount of this compound to the vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) dropwise to the vial.[12][13][14]
-
Dissolution: Gently swirl the vial to dissolve the compound. If necessary, use a sonicator, ensuring the vial is securely capped.[12][13][14]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[12]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Figure 2: Disposal Pathway for this compound Waste
All waste generated from handling this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[15]
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert others in the area. 2. Don appropriate PPE from a cytotoxic spill kit.[16] 3. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.[17] 4. Working from the outside in, clean the area with a decontaminating solution. 5. Place all contaminated materials in a designated hazardous waste bag. 6. Clean the area again with detergent and then water.[17] |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the institutional safety office. 3. Restrict access to the area. 4. Only trained personnel with appropriate PPE, including a PAPR, should perform the cleanup.[17] |
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[16] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the potent compound this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. aiha.org [aiha.org]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. england.nhs.uk [england.nhs.uk]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
